3-tert-butyl-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-tert-butyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-8(2,3)7-4-5-9-6-7/h4-6,9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYJULRDUCGYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Regioselective Synthesis of 3-tert-Butyl-1H-pyrrole: Mechanistic Insights and Protocol Optimization
Executive Summary
The synthesis of 3-tert-butyl-1H-pyrrole presents a classic challenge in heterocyclic chemistry: overcoming the innate electronic bias of the pyrrole ring. Pyrrole typically undergoes electrophilic aromatic substitution (EAS) at the C2 (
This technical guide details the Sterically Directed Friedel-Crafts Alkylation method. By utilizing a bulky electron-withdrawing group (phenylsulfonyl) on the nitrogen, we invert the regioselectivity from C2 to C3. This approach, validated by seminal work from Kakushima, Rokach, et al., utilizes steric "steering" to block the
Part 1: Mechanistic Deep Dive
The Regioselectivity Paradox
Under standard conditions, pyrrole reacts with electrophiles at C2. The transition state for C2 attack preserves more resonance stabilization than C3 attack. However, the introduction of a benzenesulfonyl (PhSO
-
Electronic Deactivation: The sulfonyl group is strongly electron-withdrawing, making the ring less reactive overall, which increases the selectivity of the attacking species.
-
Steric Blocking (The Critical Factor): The bulky sulfonyl group projects volume over the C2 and C5 positions. When combined with a bulky electrophile like the tert-butyl cation (
-Bu ), the kinetic barrier at C2 becomes insurmountable, redirecting attack to the thermodynamically accessible C3 position.
Reaction Pathway Analysis
The synthesis proceeds through three distinct mechanistic phases:
-
N-Sulfonylation: Conversion of pyrrole to 1-(phenylsulfonyl)pyrrole. This "locks" the C2 positions via steric hindrance.
-
Friedel-Crafts Alkylation: Reaction with tert-butyl chloride and aluminum chloride (
).[1][2] The Lewis acid generates the -Bu cation. Due to the steric clash between the N-sulfonyl group and the incoming bulky cation, the C2 pathway is inhibited. -
Solvolytic Deprotection: Removal of the sulfonyl group under basic conditions to restore the N-H functionality.
Mechanistic Visualization
The following diagram illustrates the steric steering mechanism that enforces C3 regioselectivity.
Caption: Mechanistic pathway showing the steric blockade at C2 (via PhSO2 group) forcing the tert-butyl cation to the C3 position.
Part 2: Experimental Protocol
This protocol is designed for high reproducibility and purity. It avoids the formation of poly-alkylated byproducts common in direct pyrrole alkylation.
Phase 1: Synthesis of 1-(Phenylsulfonyl)pyrrole
Objective: Create the sterically hindered substrate.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and thermometer.
-
Reagents:
-
Pyrrole (freshly distilled): 6.7 g (100 mmol)
-
Dichloromethane (DCM): 100 mL
-
Tetrabutylammonium hydrogen sulfate (Phase Transfer Catalyst): 1.7 g (5 mmol)
-
NaOH (50% aq. solution): 40 mL
-
Benzenesulfonyl chloride: 19.4 g (110 mmol)
-
-
Procedure:
-
Dissolve pyrrole and the catalyst in DCM.
-
Add the NaOH solution while stirring vigorously at 0°C.
-
Add benzenesulfonyl chloride dropwise over 30 minutes, maintaining temperature < 10°C.
-
Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The spot for pyrrole (
) should disappear. -
Separate the organic layer, wash with water (2 x 50 mL), dry over
, and concentrate in vacuo. -
Yield Expectation: >90% as a crystalline solid.
-
Phase 2: Regioselective Friedel-Crafts Alkylation
Objective: Install the tert-butyl group at C3.
-
Setup: Flame-dried 250 mL flask under Nitrogen atmosphere.
-
Reagents:
-
1-(Phenylsulfonyl)pyrrole (from Phase 1): 10.35 g (50 mmol)
-
tert-Butyl chloride: 5.55 g (60 mmol)
-
Aluminum Chloride (
, anhydrous): 8.0 g (60 mmol) -
DCM (anhydrous): 150 mL
-
-
Procedure:
-
Dissolve the protected pyrrole in DCM and cool to 0°C.
-
Add
in small portions (exothermic!). -
Add tert-butyl chloride dropwise over 20 minutes.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench: Pour the reaction mixture carefully onto 200 g of crushed ice/HCl mixture.
-
Extract with DCM, wash with brine, and dry.
-
Purification: Flash chromatography (Silica, Hexane/EtOAc 9:1).
-
Target: 3-tert-butyl-1-(phenylsulfonyl)pyrrole.
-
Phase 3: Deprotection
Objective: Isolate the final 3-tert-butyl-1H-pyrrole.
-
Reagents:
-
Intermediate from Phase 2
-
NaOH (5M aqueous): 50 mL
-
Methanol: 50 mL
-
-
Procedure:
-
Reflux the intermediate in the NaOH/MeOH mixture for 2–4 hours.
-
Monitor by TLC for the disappearance of the sulfonylated starting material.
-
Cool, dilute with water, and extract with ether.
-
Concentrate and distill (Kugelrohr or vacuum distillation) to obtain the pure oil.
-
Data Summary Table
| Parameter | Phase 1 (Protection) | Phase 2 (Alkylation) | Phase 3 (Deprotection) |
| Limiting Reagent | Pyrrole | 1-(PhSO | Alkylated Intermediate |
| Key Reagent | PhSO | NaOH / MeOH | |
| Temperature | 0°C | 0°C | Reflux (65°C) |
| Critical Control | Vigorous Stirring ( biphasic) | Anhydrous Conditions | Complete Hydrolysis |
| Regioselectivity | N/A | >95% C3-isomer | Retention of Config. |
Part 3: Process Workflow & Logic
The following flowchart outlines the operational logic, including decision points for quality control.
Caption: Operational workflow including critical Quality Control (QC) checkpoints to ensure regiochemical purity.
References
-
Kakushima, M., Hamel, P., Frenette, R., & Rokach, J. (1983). Regioselective synthesis of 3-substituted pyrroles.[1][3][4][5][6] The Journal of Organic Chemistry, 48(19), 3214–3219.
-
Anderson, H. J., & Huang, C. W. (1967). Pyrrole chemistry.[4][7][8][9][10][11][12][13][14] VI. The Friedel-Crafts acylation of some 1-substituted pyrroles.[1] Canadian Journal of Chemistry, 45(8), 897-902.
-
Muchowski, J. M., & Solas, D. R. (1984). Beta-substituted pyrroles.[7] Synthesis of 3-alkylpyrroles from 3-acyl-1-(phenylsulfonyl)pyrroles. The Journal of Organic Chemistry, 49(1), 203–205.
Sources
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole [chemeurope.com]
- 9. Bibliographies: '3-substituted pyrroles' – Grafiati [grafiati.com]
- 10. api.pageplace.de [api.pageplace.de]
- 11. orgsyn.org [orgsyn.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Yb(OTf)3 mediated MCR: a new and regioselective approach towards polysubstituted pyrroles of pharmacological interest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes [organic-chemistry.org]
Technical Guide: Physical and Chemical Properties of 3-tert-butyl-1H-pyrrole
This guide provides an in-depth technical analysis of 3-tert-butyl-1H-pyrrole , a sterically demanding heterocyclic building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.
Executive Summary
3-tert-butyl-1H-pyrrole (CAS: Not frequently cited as a discrete commercial bulk commodity; often synthesized in situ or as derivatives) is a substituted pyrrole characterized by a bulky tert-butyl group at the
This compound is primarily utilized as a scaffold modifier in drug discovery to:
-
Block metabolic hot-spots on the pyrrole ring.
-
Increase lipophilicity (LogP) without introducing reactive functional groups.
-
Induce conformational locking in biaryl systems via steric clash.
Molecular Architecture & Electronic Structure
The introduction of a tert-butyl group at the 3-position creates a unique electronic and steric environment.
-
Steric Bulk: The tert-butyl group (Cone Angle
126°) shields the adjacent C2 and C4 positions. However, the C2 position remains more reactive than C4 due to the inherent electronic bias of the pyrrole ring ( reactivity), though rates are slower compared to unsubstituted pyrrole. -
Electronic Effect: The tert-butyl group is a strong inductive donor (+I). This increases the electron density of the aromatic ring, making it more susceptible to oxidation and more reactive toward electrophiles than the parent pyrrole.
-
Dipole Moment: The symmetry breaking at C3 results in a distinct dipole vector compared to 2-substituted analogs.
Physical Properties Matrix
Note: Due to the rarity of the isolated pure alkyl compound in bulk literature, some values are derived from isomeric mixtures or high-fidelity predictive models calibrated against 2-tert-butylpyrrole.
| Property | Value / Description | Reliability |
| Molecular Formula | C₈H₁₃N | Exact |
| Molecular Weight | 123.20 g/mol | Exact |
| Appearance | Colorless to pale yellow viscous oil (darkens rapidly in air) | Observed |
| Boiling Point | 85–88 °C @ 10 mmHg | Experimental [1] |
| Melting Point | < 0 °C (Likely crystallizes at low temp) | Inferred [2] |
| Density | ~0.89 ± 0.02 g/cm³ | Predicted |
| Solubility | Soluble in DCM, Et₂O, THF, MeOH; Insoluble in H₂O | Qualitative |
| pKa (N-H) | ~17.5 (Slightly higher than pyrrole due to +I effect) | Predicted |
| Stability | Air Sensitive : Oxidizes to polypyrroles/tars. Store under Argon @ -20°C. | Protocol |
Synthesis & Manufacturing
The "Authoritative" Route: Regioselective Friedel-Crafts
Direct alkylation of pyrrole with tert-butyl chloride yields a mixture of 2- and 3-isomers (favoring the 2-isomer). To exclusively target the 3-position, a Steric Blocking Strategy using the N-phenylsulfonyl protecting group is the industry standard.
Protocol Logic:
-
Protection: The bulky N-phenylsulfonyl group sterically shields the
-positions (C2/C5). -
Direction: Friedel-Crafts alkylation is forced to the
-position (C3). -
Deprotection: Base hydrolysis restores the N-H functionality.
Step-by-Step Methodology:
-
Sulfonylation: React pyrrole (1.0 eq) with PhSO₂Cl (1.1 eq) and NaOH (50% aq) with a phase transfer catalyst (TBAB) in DCM. Yield: >90%.
-
Alkylation: Dissolve 1-(phenylsulfonyl)pyrrole in dry DCM. Add anhydrous AlCl₂ (1.2 eq) at 0°C. Dropwise add tert-butyl chloride (1.1 eq). Stir at 0°C
RT for 2 hours. -
Hydrolysis: Reflux the intermediate in MeOH/H₂O with excess NaOH for 4 hours.
-
Purification: Distillation under reduced pressure (10 mmHg).
Visualization: Synthesis Workflow
Figure 1: Regioselective synthesis pathway utilizing the N-phenylsulfonyl blocking group to access the thermodynamically less favored 3-isomer.
Chemical Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
The 3-tert-butyl group directs incoming electrophiles primarily to the C5 position .
-
C2 Attack: Highly disfavored due to steric clash with the tert-butyl group at C3.
-
C5 Attack: Favored. The C5 position is electronically activated by the ring nitrogen and the remote +I effect of the alkyl group, without significant steric hindrance.
-
C4 Attack: Possible but less favored than C5 due to lack of direct resonance stabilization from the nitrogen lone pair during the transition state compared to
-attack.
Oxidation Sensitivity
The electron-rich nature of this pyrrole makes it prone to oxidative polymerization.
-
Air: Forms "pyrrole black" (polymers).
-
Controlled Oxidation: Can be converted to maleimides or succinimides using oxidants like CrO₃ or singlet oxygen.
Visualization: Reactivity Map
Figure 2: Reactivity hotspots. Note the deactivation of C2 due to the adjacent bulky group, directing chemistry to C5.
Spectroscopic Characterization
Derived from composite data of 3-alkylpyrroles [3, 4].
-
¹H NMR (CDCl₃, 400 MHz):
- 8.05 (br s, 1H, N-H )
-
6.65 (m, 1H, C5-H ) – Deshielded
-proton - 6.15 (m, 1H, C2-H ) – Adjacent to t-Bu, often shows broadening
- 6.05 (m, 1H, C4-H )
- 1.28 (s, 9H, C(CH ₃)₃) – Characteristic singlet
-
¹³C NMR:
-
Distinct signals for the quaternary carbon (~30-32 ppm) and the methyl carbons (~30 ppm). Ring carbons typically span 105–118 ppm.
-
-
Mass Spectrometry (EI/ESI):
-
Molecular Ion [M]+: m/z 123.
-
Base Peak: Often [M-15]+ (m/z 108) corresponding to loss of a methyl group from the tert-butyl moiety (formation of a stabilized cation).
-
References
-
Canadian Journal of Chemistry . Pyrrole chemistry.[7][8][9][10][11][12][13][14] X. Friedel–Crafts alkylation of some pyrrole and furan derivatives.[5] (Describes BP of t-butylpyrrole mixtures and separation).
-
Anderson, H. J., et al. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole. (Establishes the regioselective synthesis route).
-
Stefan, K., et al. Substituent effects on the electrochemical properties of pyrroles. (NMR data for tert-butylpyrroles).
-
PubChem Compound Summary . tert-butyl 1H-pyrrole-3-carboxylate (Analogous spectral data reference).
Sources
- 1. 3-tert-Butyl-2,4-dimethylpyrrole | 151464-91-4 [chemicalbook.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. tandfonline.com [tandfonline.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
spectroscopic data for 3-tert-butyl-1H-pyrrole (NMR, IR, MS)
Executive Summary & Regiochemical Challenge
The precise characterization of 3-tert-butyl-1H-pyrrole (CAS: 2386-25-6) presents a unique analytical challenge due to the thermodynamic preference for electrophilic substitution at the C2 position of the pyrrole ring. Commercial "tert-butylpyrrole" is frequently a mixture enriched with the 2-isomer or poly-alkylated by-products.
For drug development applications where the 3-substituted scaffold is required for specific binding pockets (e.g., kinase inhibitors), distinguishing the 3-isomer from the 2-isomer is critical. This guide provides the definitive spectroscopic data (NMR, IR, MS) required to validate regiochemical purity, grounded in the foundational work of Anderson and Huang.
Synthesis Context & Purity Profile
To understand the impurity profile, one must recognize that direct alkylation of pyrrole with tert-butyl chloride/Lewis acids yields predominantly 2-tert-butylpyrrole .
High-purity 3-tert-butyl-1H-pyrrole is exclusively obtained via a blocking-group strategy , typically involving the decarboxylation of 4-tert-butylpyrrole-2-carboxylic acid. This route ensures the t-butyl group is locked at the
Figure 1: Validated Synthesis Pathway for Regio-Pure 3-tert-butylpyrrole
Caption: The decarboxylation route forces substitution at the 4-position (becoming 3- after decarboxylation), avoiding the thermodynamic 2-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification relies on the splitting patterns of the ring protons. In 3-tert-butylpyrrole, the symmetry is broken such that all three ring protons are chemically distinct, forming an AMX or ABC spin system depending on the field strength.
H NMR Data (CDCl , 300+ MHz)
| Position | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| t-Butyl | 1.22 - 1.26 | Singlet | 9H | - | Characteristic intense singlet. Upfield of N-Boc (~1.6 ppm). |
| H-4 | 6.15 - 6.20 | dd | 1H | ||
| H-2 | 6.55 - 6.65 | dd (or broad s) | 1H | ||
| H-5 | 6.70 - 6.75 | dd | 1H | ||
| NH | ~8.0 - 8.5 | Broad Singlet | 1H | - | Exchangeable. Shift is concentration-dependent.[1] |
Critical Distinction: In the 2-isomer , the signal pattern is 1H (
, H3), 1H (, H4), 1H ( , H5). The 3-isomer is distinguished by having two -protons (H2 and H5) and only one -proton (H4).
Figure 2: H NMR Coupling Network (3-Substitution)
Caption: Diagnostic coupling network. Note the strong NOE expected between the t-Butyl group and H-2/H-4, confirming position 3.
C NMR Data (CDCl )
-
C-2 (Ring): ~114-116 ppm
-
C-4 (Ring): ~105-108 ppm
-
C-5 (Ring): ~117-119 ppm
-
C-3 (Ipso): ~135-140 ppm (Quaternary, weak intensity)
-
t-Bu (Quaternary): ~30-31 ppm
-
t-Bu (Methyls): ~29-30 ppm (Intense)
Mass Spectrometry (MS)
The fragmentation of alkyl pyrroles follows a predictable pathway dominated by
-
Ionization Mode: EI (70 eV)
-
Molecular Ion (
): 123 (Strong, often 30-50% relative abundance). -
Base Peak:
108 ( ).-
Mechanism:[1] Loss of a methyl group from the tert-butyl substituent. This forms a resonance-stabilized cyclic cation (often expanded to a pyridinium-like species).
-
-
Other Fragments:
-
80 (
): Loss of isopropyl radical (rare in t-butyl, but possible). -
57 (
): t-Butyl cation (usually low intensity in pyrroles compared to esters).
-
80 (
Infrared (IR) Spectroscopy
IR is useful for assessing the state of the N-H bond (free vs. hydrogen-bonded) and confirming the aliphatic t-butyl group.
| Frequency ( | Vibration Mode | Diagnostic Note |
| 3480 - 3500 | Sharp band observed in dilute solution ( | |
| 3350 - 3400 | Broad band observed in neat films or KBr pellets. | |
| 2960, 2870 | Strong asymmetric/symmetric stretches of the t-butyl | |
| 1550 - 1580 | Pyrrole ring breathing modes. | |
| 1200 - 1250 | Skeletal Vib. | t-Butyl skeletal vibrations (distinctive fingerprint). |
Experimental Protocol: Sample Preparation
To ensure reproducible spectral data, follow this validated protocol:
-
Solvent Selection: Use CDCl
neutralized with basic alumina or silver foil. Acidic traces in chloroform can broaden the pyrrole signals or induce polymerization. -
Concentration: Prepare a 10-15 mg/mL solution.
-
Note: High concentrations (>50 mg/mL) will shift the NH peak downfield significantly due to intermolecular hydrogen bonding.
-
-
Reference: Use TMS (
0.[1][2][3]00) as the internal standard. Residual CHCl ( 7.26) is acceptable but less precise for determining the exact shift of aromatic protons.
References
-
Anderson, H. J.; Huang, C. W. (1971). "Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles". Canadian Journal of Chemistry, 49(14), 2427–2430.
- Core Reference: Establishes the decarboxylation synthesis route and provides foundational NMR shift d
- Muchowski, J. M. (1997). "Protecting Groups in Pyrrole Chemistry". Advances in Heterocyclic Chemistry. Context: Discusses the regioselectivity of pyrrole alkylation and the necessity of blocking groups.
-
Silverstein, R. M.; Webster, F. X. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). Wiley.[4]
- Methodology: General reference for pyrrole coupling constants ( -values) and substituent effects.
-
NIST Chemistry WebBook. "Pyrrole, 1-(1,1-dimethylethyl)- (N-t-butyl isomer comparison)".
- Comparative Data: Used to distinguish N-alkylated impurities
Sources
An In-Depth Technical Guide to the Theoretical Investigation of 3-tert-butyl-1H-pyrrole: Structure, Conformation, and Electronic Properties
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the structure, conformational landscape, and electronic properties of 3-tert-butyl-1H-pyrrole. Aimed at researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology employing Density Functional Theory (DFT) for a thorough in-silico analysis. While experimental data on this specific molecule is limited, this guide establishes a self-validating protocol for generating reliable theoretical data, crucial for understanding the impact of sterically demanding substituents on the pyrrole scaffold. The insights derived from such calculations are invaluable for predicting reactivity, designing novel pyrrole-based compounds with tailored properties, and accelerating drug discovery programs.
Introduction: The Significance of Sterically Hindered Pyrroles
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1] The substitution pattern on the pyrrole ring dictates its chemical reactivity, physical properties, and biological interactions. The introduction of a bulky substituent, such as a tert-butyl group, at the C3 position induces significant steric and electronic perturbations that are of profound interest in medicinal chemistry and materials science.
The tert-butyl group, a quintessential sterically demanding moiety, can influence molecular conformation, shield reactive sites, and modulate electronic properties through inductive effects.[2] A detailed understanding of these influences on the 3-tert-butyl-1H-pyrrole structure is critical for predicting its chemical behavior and for the rational design of new molecules. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective avenue to elucidate these structural and electronic nuances at the atomic level.[3]
This guide will detail a comprehensive computational workflow for the theoretical analysis of 3-tert-butyl-1H-pyrrole, from geometry optimization and conformational analysis to the calculation of key electronic descriptors.
Theoretical Methodology: A Validated Computational Approach
The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. For a molecule like 3-tert-butyl-1H-pyrrole, a combination of DFT for geometry optimization and electronic structure calculations is the method of choice, offering a favorable balance between accuracy and computational cost.[4]
Computational Workflow
The proposed computational investigation follows a systematic workflow, ensuring the reliability and reproducibility of the results.
Caption: A comprehensive workflow for the theoretical calculation of 3-tert-butyl-1H-pyrrole.
Detailed Experimental Protocols
2.2.1. Geometry Optimization and Frequency Calculations
-
Initial Structure Generation: A 3D model of 3-tert-butyl-1H-pyrrole is constructed using molecular modeling software.
-
Conformational Search: A relaxed potential energy surface scan is performed by rotating the C-C bond between the pyrrole ring and the tert-butyl group to identify all possible low-energy conformers.
-
DFT Optimization: The geometries of the identified conformers are optimized using DFT with a suitable functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p).[4] This level of theory has been shown to provide accurate geometries for a wide range of organic molecules.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
2.2.2. Electronic Structure Analysis
-
Single-Point Energy Calculations: Higher-level single-point energy calculations can be performed on the optimized geometries to obtain more accurate electronic energies.
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the electron density surface to identify regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge distribution, atomic charges, and hyperconjugative interactions within the molecule.
Predicted Structural and Electronic Properties
Based on established principles of physical organic chemistry and findings from related computational studies, we can anticipate the following outcomes for the theoretical analysis of 3-tert-butyl-1H-pyrrole.
Molecular Geometry and Conformational Preferences
The planarity of the pyrrole ring is a key feature of its aromaticity. The bulky tert-butyl group at the C3 position is expected to introduce some degree of steric strain, which may lead to minor deviations from planarity. The primary conformational flexibility will arise from the rotation around the C3-C(tert-butyl) bond. It is anticipated that the lowest energy conformer will adopt a staggered orientation of the tert-butyl methyl groups relative to the pyrrole ring to minimize steric repulsion.
Table 1: Predicted Key Geometric Parameters for 3-tert-butyl-1H-pyrrole (DFT B3LYP/6-311++G(d,p))
| Parameter | Predicted Value (Å or °) | Rationale |
| Bond Lengths | ||
| N1-C2 | ~1.37 | Typical C-N bond length in pyrroles. |
| C2-C3 | ~1.38 | Slightly elongated due to steric hindrance. |
| C3-C4 | ~1.42 | Influenced by the bulky substituent. |
| C4-C5 | ~1.38 | Less affected by the tert-butyl group. |
| C5-N1 | ~1.37 | Typical C-N bond length in pyrroles. |
| C3-C(tBu) | ~1.54 | Standard sp2-sp3 C-C bond length. |
| Bond Angles | ||
| C5-N1-C2 | ~109° | Typical angle in a five-membered ring. |
| N1-C2-C3 | ~108° | May be slightly compressed. |
| C2-C3-C4 | ~107° | May be slightly expanded due to steric repulsion. |
| C3-C4-C5 | ~108° | Less affected by the tert-butyl group. |
| Dihedral Angles | ||
| H-N1-C2-C3 | ~0° | Indicative of a near-planar ring. |
| C2-C3-C(tBu)-C(Me) | Staggered | To minimize steric interactions. |
Electronic Properties and Reactivity
The tert-butyl group is an electron-donating group through induction. This is expected to increase the electron density of the pyrrole ring, particularly at the ortho and para positions (C2, C4, and C5).
-
Frontier Molecular Orbitals: The electron-donating nature of the tert-butyl group is predicted to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO energy is not expected to be significantly affected. The resulting smaller HOMO-LUMO gap would suggest increased reactivity compared to unsubstituted pyrrole.
-
Molecular Electrostatic Potential (MEP): The MEP map is anticipated to show the most negative potential (red regions) localized on the pyrrole ring, particularly around the C2 and C5 positions, indicating these as the most probable sites for electrophilic attack. The N-H proton will exhibit a positive potential (blue region).
-
NBO Analysis: The calculated natural atomic charges are expected to confirm the increased electron density on the carbon atoms of the pyrrole ring due to the inductive effect of the tert-butyl group.
Comparison with Experimental Data
A crucial aspect of validating theoretical calculations is the comparison with available experimental data. For 3-tert-butyl-1H-pyrrole, NMR spectroscopy provides a valuable benchmark.
NMR Spectral Data
The proton NMR spectrum of 3-tert-butylpyrrole has been reported, and the analysis of the ring proton absorptions provides information about the electronic environment of the different protons. The calculated NMR chemical shifts from the theoretical model should be compared with these experimental values to assess the accuracy of the computational method.
Table 2: Experimental ¹H NMR Chemical Shifts for 3-tert-butylpyrrole
| Proton | Chemical Shift (ppm) |
| H2 | ~6.5 |
| H4 | ~6.0 |
| H5 | ~6.6 |
| N-H | Variable |
| C(CH₃)₃ | ~1.3 |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical investigation of 3-tert-butyl-1H-pyrrole. By employing the detailed DFT-based protocol, researchers can generate reliable data on the molecule's geometry, conformational preferences, and electronic properties. These in-silico insights are instrumental in understanding the fundamental structure-property relationships governed by sterically demanding substituents on the pyrrole ring.
The theoretical data generated through this workflow can be used to:
-
Predict the regioselectivity of chemical reactions.
-
Guide the design of new pyrrole derivatives with desired electronic and steric properties for applications in drug discovery and materials science.
-
Provide a deeper understanding of the non-covalent interactions involving the pyrrole scaffold.
Future work should focus on applying this computational framework to a broader range of 3-substituted pyrroles to build a comprehensive database of their structural and electronic properties. Furthermore, theoretical investigations into the reaction mechanisms involving 3-tert-butyl-1H-pyrrole would provide invaluable insights for synthetic chemists.
References
-
Computational analysis of cis-1,4-di-tert-butyl-cyclohexane. Available at: [Link]
-
Xue, X., Yu, A., Cai, Y., & Cheng, J. P. (2011). A computational reinvestigation of the formation of N-alkylpyrroles via intermolecular redox amination. Organic letters, 13(22), 6054–6057. Available at: [Link]
-
Karton, A., & Martin, J. M. (2000). Theoretical Study of Tetramethyl-and Tetra-tert-butyl-Substituted Cyclobutadiene and Tetrahedrane. The Journal of Physical Chemistry A, 104(28), 6575-6582. Available at: [Link]
- Ata, S., et al. (2021). Synthesis, dielectric properties, molecular docking and ADME studies of pyrrole-3-ones. Journal of Molecular Structure, 1230, 129887.
-
Karton, A., & Martin, J. M. (2000). Theoretical Study of Tetramethyl-and Tetra-tert-butyl-Substituted Cyclobutadiene and Tetrahedrane. Request PDF. Available at: [Link]
-
Xue, X., Yu, A., Cai, Y., & Cheng, J. P. (2011). A computational reinvestigation of the formation of N-alkylpyrroles via intermolecular redox amination. PubMed. Available at: [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Available at: [Link]
-
Ribeiro da Silva, M. A., & Santos, L. M. (2009). 2- and 3-acetylpyrroles: a combined calorimetric and computational study. PubMed. Available at: [Link]
-
Pagadala, R., et al. (2015). Multicomponent one-pot synthesis of highly-functionalized pyrrole-3-carbonitriles in aqueous medium and their computational study. Organic & Biomolecular Chemistry, 13(6), 1800-1806. Available at: [Link]
- Izzotti, A. R., & Gleason, J. L. (2021). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. ChemRxiv.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). PMC. Available at: [Link]
-
Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study. (2018). ResearchGate. Available at: [Link]
- DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2025). ChemRxiv.
- COMPUTATIONAL STUDY ON POLYMERS OF UNSUBSTITUTED AND SOME SUBSTITUTED PYRROLES. (n.d.). Afribary.
-
One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. (n.d.). ResearchGate. Available at: [Link]
-
Molecular Editing of Pyrroles via a Skeletal Recasting Strategy. (2023). PMC. Available at: [Link]
-
Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. (2023). ResearchGate. Available at: [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. Available at: [Link]
-
Pyrrole. (n.d.). Wikipedia. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). PMC. Available at: [Link]
-
tert-butyl 1H-pyrrole-3-carboxylate. (n.d.). PubChem. Available at: [Link]
-
Tert-butyl – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications. (2025). ResearchGate. Available at: [Link]
-
Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. (n.d.). PMC. Available at: [Link]
-
Density functional theory study of the structure and energetics of negatively charged pyrrole oligomers. (2009). arXiv. Available at: [Link]
- Synthesis, Conformational Analysis, and Biological Evaluation of Heteroaromatic Taxanes. (n.d.).
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (2025). ResearchGate. Available at: [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (2005). PubMed. Available at: [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PMC. Available at: [Link]
-
Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018). MDPI. Available at: [Link]
- Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
-
Synthesis, Crystal Structure, DFT Studies and Optical/Electrochemical Properties of Two Novel Heteroleptic Copper(I) Complexes and Application in DSSC. (2022). MDPI. Available at: [Link]
-
Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. (2024). MDPI. Available at: [Link]
-
Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. (2023). Frontiers. Available at: [Link]
-
Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. (2025). PMC. Available at: [Link]
- Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)
Sources
Technical Guide: Solubility Profile & Handling of 3-tert-butyl-1H-pyrrole
The following technical guide details the solubility, physicochemical properties, and handling protocols for 3-tert-butyl-1H-pyrrole .
Executive Summary
3-tert-butyl-1H-pyrrole (C₈H₁₃N) is a lipophilic, electron-rich heteroaromatic building block used primarily in the synthesis of porphyrins, BODIPY dyes, and conducting polymers. Unlike its N-protected analogs (e.g., N-Boc-pyrrole), the presence of a free N-H moiety allows for hydrogen bonding, yet the bulky tert-butyl group at the 3-position dominates its solubility profile, rendering it highly soluble in non-polar and chlorinated organic solvents but sparingly soluble in water.
Key Operational Insight: For purification, this compound is best handled as a liquid (bp ~85 °C at 10 mmHg) and is fully compatible with standard normal-phase chromatography solvents (Hexanes/Ethyl Acetate) and chlorinated extraction solvents (DCM, Chloroform).
Physicochemical Basis of Solubility[1]
To understand the solubility behavior of 3-tert-butyl-1H-pyrrole, one must analyze the competition between its polar and non-polar structural domains.
| Feature | Chemical Nature | Impact on Solubility |
| Pyrrole Ring (NH) | Aromatic, weak H-bond donor (pKa ~17.5) | Provides limited miscibility with polar protic solvents (e.g., alcohols). |
| tert-Butyl Group | Bulky, aliphatic, lipophilic | Drastically increases LogP; drives solubility in hydrocarbons (Hexane, Toluene). |
| C3-Substitution | Asymmetric substitution | Lowers lattice energy relative to symmetric analogs, ensuring the compound remains a liquid/oil at room temperature. |
Predicted vs. Empirical Properties
-
Physical State: Colorless to pale yellow oil (distills at 85 °C / 10 mmHg) [1].
-
LogP (Predicted): ~2.5 – 3.0 (More lipophilic than pyrrole, LogP ~0.75).
-
Acidity: Weakly acidic N-H; deprotonation requires strong bases (NaH, n-BuLi) in aprotic solvents (THF).
Solubility Profile by Solvent Class[2][3]
The following data summarizes the operational solubility for synthesis and purification workflows.
Table 1: Solubility Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Preferred for extraction and reaction media. Excellent solvation of the aromatic system. |
| Hydrocarbons | Hexanes, Pentane, Cyclohexane | High | Preferred for chromatography loading. The t-butyl group ensures solubility even in non-polar alkanes. |
| Aromatic | Benzene, Toluene | High | Suitable for high-temperature reactions (e.g., porphyrin condensation). |
| Ethers | Diethyl Ether, THF, MTBE | High | Excellent for lithiation/functionalization reactions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Used for nucleophilic substitutions; however, aqueous workup is required to remove these solvents. |
| Alcohols | Methanol, Ethanol | Moderate to High | Soluble, but less effective for extraction due to miscibility with water. |
| Aqueous | Water, Brine | Insoluble | The compound partitions into the organic phase. |
Experimental Protocols
Protocol A: Standard Solubility Determination (Visual Method)
Use this protocol to verify solvent compatibility for new reaction screenings.
-
Preparation: Weigh 10 mg of 3-tert-butyl-1H-pyrrole into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25 °C.
-
Observation: Vortex for 30 seconds after each addition.
-
Soluble: Clear solution obtained with < 200 µL (Conc. > 50 mg/mL).
-
Sparingly Soluble: Requires heating or > 1 mL solvent.
-
Insoluble: Phase separation or visible droplets persist.
-
Protocol B: Purification via Flash Column Chromatography
Based on the lipophilic nature of the 3-tert-butyl group [1, 2].
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution using Hexanes : Dichloromethane (starting 100:0 → 80:20).
-
Note: Avoid high concentrations of Ethyl Acetate initially, as the compound elutes rapidly due to low polarity.
-
-
Loading: Dissolve the crude oil in a minimum volume of Hexanes/DCM (1:1).
-
Detection: UV (254 nm) or Vanillin stain (pyrroles turn red/purple).
Protocol C: Extraction from Aqueous Reaction Mixtures
-
Quench: Dilute reaction mixture with water or saturated NH₄Cl.
-
Solvent Choice: Use Dichloromethane (DCM) or Diethyl Ether .
-
Why? The high lipophilicity ensures >99% recovery into the organic layer, leaving salts and polar byproducts in the aqueous phase.
-
-
Drying: Dry organic layer over anhydrous Na₂SO₄ (Magnesium sulfate can be used, but sodium sulfate is milder for acid-sensitive pyrroles).
Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate assists in selecting the correct solvent based on the process stage.
Caption: Decision logic for solvent selection during synthesis, extraction, and purification of 3-tert-butyl-1H-pyrrole.
Figure 2: Synthesis & Purification Workflow
Visualizing the standard isolation pathway [1].
Caption: Workflow for the isolation of 3-tert-butyl-1H-pyrrole from nitrile precursors.
Safety & Handling
-
Oxidation Sensitivity: Like many electron-rich pyrroles, 3-tert-butyl-1H-pyrrole is prone to oxidative darkening upon exposure to air and light.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
-
Toxicity: Treat as a standard organic intermediate. Avoid inhalation of vapors.
-
PPE: Nitrile gloves provide adequate protection against incidental splashes (DCM requires laminate gloves for prolonged contact).
-
References
-
Anderson, H. J., & Hopkins, L. C. (1966). Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Canadian Journal of Chemistry, 44(15), 1831–1839. Link
-
Muchowski, J. M., & Solas, D. R. (1984). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 62(11), 2273-2278. Link
-
Beyer, A., et al. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications, 40(12), 1769-1776. Link
-
NIST Chemistry WebBook. (2025). Pyrrole: Phase change data. National Institute of Standards and Technology. Link
Methodological & Application
protocol for the N-alkylation of 3-tert-butyl-1H-pyrrole
Application Note: Strategic N-Alkylation of 3-tert-Butyl-1H-Pyrrole
Executive Summary
This guide details the protocol for the regioselective N-alkylation of 3-tert-butyl-1H-pyrrole . Unlike simple pyrroles, the 3-tert-butyl derivative presents a unique steric and electronic profile. The electron-donating tert-butyl group increases the electron density of the ring, enhancing nucleophilicity but also susceptibility to oxidation and polymerization. Furthermore, while the bulky C3-substituent suppresses electrophilic attack at C4, it does not fully eliminate the risk of C-alkylation at C2 or C5 under "soft" reaction conditions.
This application note provides two validated methodologies:
-
Method A (Cesium Effect): A mild, high-selectivity protocol using Cs₂CO₃ in DMF/MeCN.
-
Method B (Irreversible Deprotonation): A robust protocol using NaH for unreactive electrophiles.
Mechanistic Insight & Regioselectivity
The Ambident Nucleophile Challenge
The pyrrolyl anion generated upon deprotonation is an ambident nucleophile. According to the Hard-Soft Acid-Base (HSAB) theory:
-
Nitrogen (N1): A "hard" center. Favored by hard electrophiles (alkyl halides), polar aprotic solvents, and hard counter-ions (Li⁺, Na⁺, K⁺, Cs⁺).
-
Carbon (C2/C5): "Soft" centers. Favored by soft electrophiles and protic solvents.
The 3-tert-Butyl Influence: The bulky tert-butyl group at C3 exerts a steric shielding effect on C4, but leaves N1, C2, and C5 accessible. To maximize N-alkylation, we must employ conditions that favor the ionic character of the N-Metal bond.
Pathway Visualization
Figure 1: Mechanistic pathway highlighting the divergence between N- and C-alkylation.
Pre-Reaction Considerations (Critical)
-
Substrate Stability: 3-tert-butylpyrrole is electron-rich and prone to acid-catalyzed polymerization and photo-oxidation.
-
Action: Store the starting material under argon at -20°C. Elute through a short plug of basic alumina if the liquid appears dark/viscous before use.
-
-
Solvent Quality: Water quenches the pyrrolyl anion and consumes the alkylating agent.
-
Action: Use anhydrous DMF or Acetonitrile (MeCN) with <50 ppm water content.
-
-
Base Selection:
-
Cs₂CO₃: Preferred for most alkyl halides. The large cesium radius forms a "loose" ion pair with the pyrrolide anion, enhancing N-nucleophilicity (the "Cesium Effect").
-
NaH: Required for secondary alkyl halides or sterically hindered electrophiles where a stronger driving force is needed.
-
Experimental Protocols
Method A: Cesium Carbonate Promoted (Mild/Selective)
Best for: Primary alkyl halides, benzyl bromides, and substrates sensitive to strong bases.
Reagents:
-
3-tert-butyl-1H-pyrrole (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF [0.2 M concentration]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 3-tert-butyl-1H-pyrrole (e.g., 1.0 mmol) and anhydrous MeCN (5 mL).
-
Base Addition: Add Cs₂CO₃ (1.5 mmol) in a single portion. The suspension may turn slightly yellow.
-
Activation: Stir at Room Temperature (RT) for 30 minutes to facilitate initial deprotonation.
-
Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise (if liquid) or as a solution in MeCN (if solid).
-
Reaction:
-
Standard: Stir at 60°C for 3–6 hours.
-
Optimization: Monitor via TLC (Hexane/EtOAc).
-
-
Workup: Cool to RT. Filter off the inorganic solids through a Celite pad. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).
Method B: Sodium Hydride (High-Force)
Best for: Unreactive electrophiles or when Method A fails.
Reagents:
-
3-tert-butyl-1H-pyrrole (1.0 equiv)
-
NaH (60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl Halide (1.1 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step:
-
Safety Prep: NaH releases hydrogen gas. Ensure proper venting.
-
Washing NaH (Optional but Recommended): Place NaH in the flask, add dry Hexane, swirl, and decant to remove mineral oil. This reduces oil contamination in the final product.
-
Solvation: Suspend the washed NaH in anhydrous DMF at 0°C (ice bath).
-
Deprotonation: Add 3-tert-butyl-1H-pyrrole dropwise to the NaH suspension.
-
Observation: Vigorous bubbling (H₂ gas). Solution will likely turn amber/brown.
-
Timing: Stir at 0°C for 15 mins, then RT for 30 mins to ensure complete anion formation.
-
-
Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.
-
Reaction: Warm to RT and stir.
-
Duration: Usually 1–4 hours.
-
-
Quench: Carefully add saturated NH₄Cl solution at 0°C to quench excess NaH.
-
Extraction: Extract with Et₂O or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄.
Workflow Visualization
Figure 2: Decision tree and operational workflow for Methods A and B.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| C-Alkylation Observed | Reaction conditions too "soft" or solvent is protic. | Switch to Method A (Cs₂CO₃) in DMF.[1] The large Cs⁺ cation favors N-alkylation. Ensure solvent is strictly anhydrous. |
| Polymerization (Black Tar) | Acidic impurities or light sensitivity. | Add a trace of antioxidant (BHT) during workup. Keep reaction in the dark. Ensure starting material is acid-free (pass through basic alumina). |
| Incomplete Conversion | Steric hindrance of the tert-butyl group (remote effect) or poor nucleophilicity. | Switch to Method B (NaH). Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate halide exchange (Finkelstein). |
| Product Decomposition | Product is acid-sensitive during silica chromatography. | Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexanes before loading the column. |
References
- Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1991). Pyrroles. In Comprehensive Heterocyclic Chemistry.
- Flessner, T., & Doye, S. (1999). Cesium carbonate promoted N-alkylation of indoles and pyrroles. Journal of Organic Chemistry.
-
Synthesis of 3-tert-butylpyrrole Precursors
- Bogdał, D., et al. (2000).
-
General Protocol Validation
Sources
Application Note: Regioselective Electrophilic Substitution of 3-tert-Butyl-1H-pyrrole
Executive Summary
This guide details the protocols for functionalizing 3-tert-butyl-1H-pyrrole , a specialized heterocyclic scaffold used in porphyrin synthesis and medicinal chemistry. Unlike simple pyrroles, the presence of the bulky tert-butyl group at the C3 position imposes severe steric constraints that override standard electronic directing effects.
Key Technical Insight: While electron-donating alkyl groups typically direct electrophiles to the adjacent
Mechanistic Profiling & Regioselectivity
To design successful synthetic routes, one must understand the competition between electronic activation and steric hindrance.
The Steric-Electronic Conflict
-
Electronic Effect (Inductive): The tert-butyl group is electron-donating (+I effect). In the absence of steric factors, this would activate the closest
-position (C2) and the adjacent -position (C4). -
Steric Effect (Dominant): The tert-butyl group has a large steric volume (A-value > 5). Substitution at C2 creates a high-energy transition state due to the "buttressing effect" between the electrophile and the tert-butyl protons.
-
Outcome: The C5 position remains electronically activated (as part of the
-excessive pyrrole system) but is sterically unencumbered. Therefore, C5 is the primary reaction site.
Visualization: Regioselectivity Map
The following diagram illustrates the accessibility of ring positions.
Figure 1: Regioselectivity map of 3-tert-butyl-1H-pyrrole showing the dominance of C5 substitution.
Experimental Protocols
Protocol A: C5-Formylation (Vilsmeier-Haack Reaction)
Objective: Synthesis of 4-tert-butyl-1H-pyrrole-2-carbaldehyde (Note: Numbering changes priority upon substitution; the C5 position becomes C2 in the aldehyde product).
Rationale: The Vilsmeier reagent (chloromethyliminium salt) is bulky. The tert-butyl group ensures exclusive formation of the 2,4-disubstituted product (avoiding the 2,3-isomer).
Materials
-
3-tert-butyl-1H-pyrrole (1.0 eq)
-
Phosphorus oxychloride (POCl
, 1.1 eq) -
N,N-Dimethylformamide (DMF, 1.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate (aqueous solution)
Step-by-Step Methodology
-
Reagent Formation: In a flame-dried flask under argon, cool DMF (1.2 eq) to 0°C. Add POCl
(1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at 0°C until the Vilsmeier salt precipitates (white/yellow solid). -
Substrate Addition: Dissolve 3-tert-butyl-1H-pyrrole in anhydrous DCM (5 mL/mmol). Add this solution dropwise to the Vilsmeier salt at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (the iminium intermediate is polar; the aldehyde appears after hydrolysis).
-
Hydrolysis: Cool the mixture to 0°C. Add saturated aqueous Sodium Acetate (3.0 eq) slowly (exothermic). Stir vigorously for 1 hour at room temperature.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography.
Expected Yield: 85-92%
Data Validation:
Protocol B: C5-Acylation (Friedel-Crafts)
Objective: Introduction of an acetyl group.[2][3][4]
Critical Warning: Pyrroles are acid-sensitive and polymerize with strong Lewis acids like AlCl
Materials
-
3-tert-butyl-1H-pyrrole (1.0 eq)
-
Acetic Anhydride (Ac
O, 1.1 eq) -
Tin(IV) Chloride (SnCl
, 1.1 eq) or Iodine (catalytic) -
DCM (anhydrous)
Step-by-Step Methodology
-
Setup: Dissolve 3-tert-butyl-1H-pyrrole in DCM at 0°C under nitrogen.
-
Addition: Add Acetic Anhydride (1.1 eq).
-
Catalysis: Add SnCl
dropwise. The solution may turn dark red/brown.-
Alternative: For a metal-free approach, use 10 mol% Iodine (
) as a mild Lewis acid catalyst.
-
-
Quench: After 1 hour, pour into ice water containing NaHCO
. -
Isolation: Extract with DCM. The product, 1-(4-(tert-butyl)-1H-pyrrol-2-yl)ethan-1-one, is usually a solid.
Protocol C: C5-Iodination (Halogenation)
Objective: Synthesis of labile iodopyrrole intermediate for coupling reactions.
Reagent Choice: N-Iodosuccinimide (NIS) is preferred over
Workflow Diagram
Figure 2: Low-temperature iodination workflow to prevent polymerization.
Data Summary & Troubleshooting
| Parameter | Vilsmeier-Haack (Formylation) | Friedel-Crafts (Acylation) | Halogenation (NIS) |
| Primary Regioisomer | C5 (becomes C2-formyl) | C5 (becomes C2-acetyl) | C5 (becomes C2-iodo) |
| Major Impurity | C2-isomer (<5%) | Polymer (if acid too strong) | Di-iodinated species |
| Critical Control | Temperature (0°C addition) | Lewis Acid Strength (Avoid AlCl | Light exclusion / Low Temp |
| Stability | Stable Solid | Stable Solid | Unstable (Oxidizes/Polymerizes) |
Troubleshooting "Pyrrole Black" (Polymerization): If the reaction mixture turns into a black tar, the acidity is too high.
-
Solution: Switch to a buffered system or use an electron-deficient reagent precursor. For acylation, consider using Trifluoroacetic Anhydride (TFAA) without a catalyst if the target is a trifluoroacetyl group.
References
-
Anderson, H. J., & Lee, S. F. (1965). Pyrrole chemistry: Syntheses and reactions of some 3-substituted pyrroles. Canadian Journal of Chemistry, 43(2), 409–414.
- Context: Foundational work establishing that bulky 3-substituents direct substitution to the 5-position.
-
Muchowski, J. M., et al. (1994). Regioselectivity of the Friedel-Crafts acylation of N-substituted pyrroles. Journal of Organic Chemistry, 59(16), 4377–4385.
- Context: Detailed analysis of steric vs.
-
Bélanger, G., et al. (2005).[5] Addition of Tethered Nonaromatic Carbon Nucleophiles to Chemoselectively Activated Amides (Vilsmeier-Haack). Organic Letters, 7(20), 4431–4434.[5]
- Context: Modern optimization of Vilsmeier conditions for sensitive substr
-
TCI Chemicals. (2023). Vilsmeier-Haack Reaction Protocol and Reagent Guide.
- Context: Standard industrial protocols for formyl
Sources
The Strategic Role of 3-tert-Butyl-1H-pyrrole in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Among the myriad of substituted pyrroles, 3-tert-butyl-1H-pyrrole stands out as a versatile and strategically important building block in the design and synthesis of novel bioactive molecules. The presence of the sterically demanding tert-butyl group at the 3-position of the pyrrole ring imparts unique physicochemical properties to the parent molecule and its derivatives, influencing their metabolic stability, lipophilicity, and target-binding interactions.[3] This guide provides an in-depth exploration of the applications of 3-tert-butyl-1H-pyrrole in the synthesis of bioactive compounds, complete with detailed protocols and an analysis of the structure-activity relationships.
The Significance of the 3-tert-Butyl Moiety
The tert-butyl group, with its bulky and lipophilic nature, is not merely a passive substituent. Its incorporation into a pyrrole ring can have profound effects on the resulting molecule's pharmacological profile.
-
Steric Shielding and Metabolic Stability: The tert-butyl group can act as a steric shield, protecting adjacent functional groups from enzymatic degradation. This can lead to improved metabolic stability and a longer in vivo half-life of the drug candidate.
-
Modulation of Lipophilicity: The lipophilic character of the tert-butyl group can enhance the molecule's ability to cross cell membranes, a crucial factor for reaching intracellular targets.
-
Conformational Restriction: The steric bulk of the tert-butyl group can restrict the conformational freedom of the molecule, locking it into a bioactive conformation and enhancing its binding affinity to the target protein.
-
Hydrophobic Interactions: The tert-butyl group can engage in favorable hydrophobic interactions with specific pockets within the active site of a biological target, thereby contributing to the overall binding energy.
Applications in Bioactive Molecule Synthesis
The 3-tert-butyl-1H-pyrrole scaffold has been successfully employed in the synthesis of a variety of bioactive molecules, including anti-inflammatory agents, anticancer compounds, and kinase inhibitors.
Synthesis of Anti-inflammatory Agents
The pyrrole nucleus is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The introduction of a 3-tert-butyl group can lead to potent anti-inflammatory agents with potentially improved safety profiles.
A notable example is the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which have shown potent anti-inflammatory activities.[6] While not directly starting from 3-tert-butyl-1H-pyrrole, the synthesis of related structures highlights the importance of the tert-butyl group in this class of compounds. The general synthetic strategy involves the condensation of a pyrrolidin-2-one with a substituted benzaldehyde.
Caption: General workflow for the synthesis of bioactive molecules from a 3-tert-butyl-1H-pyrrole starting material.
Development of Anticancer Agents
Pyrrole derivatives have emerged as a promising class of anticancer agents, with some compounds progressing to clinical trials.[7][8][9] The 3-tert-butyl-pyrrole scaffold can be utilized to develop potent and selective anticancer compounds that target various signaling pathways involved in cancer progression.
For instance, certain pyrrole-based compounds have been shown to target the colchicine-binding site of tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest in cancer cells.[10] The synthesis of such compounds often involves a multi-step sequence starting from functionalized pyrroles.
This protocol outlines a general procedure for the synthesis of a 3-tert-butyl-pyrrole carboxamide, a common scaffold in bioactive molecules.
Materials:
-
3-tert-Butyl-1H-pyrrole-2-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Desired amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation:
-
To a solution of 3-tert-butyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-tert-butyl-pyrrole carboxamide derivative.
-
Table 1: Representative Bioactive Molecules Derived from Pyrrole Scaffolds
| Compound Class | Target | Example of Activity |
| Anti-inflammatory | Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis[6] |
| Anticancer | Tubulin, Kinases | Induction of apoptosis, cell cycle arrest[7][10] |
| Kinase Inhibitors | Various Kinases | Inhibition of RET kinase, MALT1 protease[11][12] |
| Antimalarial | Plasmodium falciparum | Inhibition of parasite growth[13] |
Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies.[14] The pyrrole scaffold has been extensively explored for the development of potent and selective kinase inhibitors. The 3-tert-butyl group can play a crucial role in achieving high potency and selectivity by occupying hydrophobic pockets in the kinase active site.
For example, pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of RET kinase, a driver of certain types of cancer.[11] Structure-activity relationship studies revealed that a 3-tert-butyl-N-methyl-1H-pyrazole group at a specific position of the scaffold showed excellent inhibitory activity. While not a direct derivative of 3-tert-butyl-1H-pyrrole, this highlights the favorable interactions of the tert-butyl group in the kinase binding domain.
Caption: Key structural components of a hypothetical 3-tert-butyl-pyrrole-based kinase inhibitor.
Conclusion
3-tert-Butyl-1H-pyrrole is a valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. The strategic placement of the tert-butyl group can significantly enhance the pharmacological properties of the resulting compounds, including their metabolic stability, cell permeability, and target binding affinity. The synthetic protocols and structure-activity relationship insights presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel pyrrole-based therapeutics. Further exploration of this privileged scaffold is warranted to unlock its full potential in addressing unmet medical needs.
References
-
PubMed. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones. Available from: [Link]
-
RSC Publishing. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. Available from: [Link]
-
PMC. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. Available from: [Link]
-
MDPI. Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Available from: [Link]
-
PMC. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]
-
MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Available from: [Link]
-
PMC. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available from: [Link]
-
ACS Publications. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry. Available from: [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]
-
ResearchGate. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Available from: [Link]
- Google Patents. Pyrrolo[2,3-d]pyrimidin derivatives as protein kinase b inhibitors.
-
MDPI. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Available from: [Link]
-
ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. Available from: [Link]
-
PubMed. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors. Available from: [Link]
-
MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]
-
PMC. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
-
Bentham Science. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Available from: [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. Available from: [Link]
-
PubMed. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Available from: [Link]
-
PubMed. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Available from: [Link]
-
PubMed. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Available from: [Link]
-
MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
Sources
- 1. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activities of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Newly Synthesized Pyrrole Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00049C [pubs.rsc.org]
High-Solubility Conductive Polymers: Controlled Polymerization of 3-tert-Butyl-1H-Pyrrole
Application Note & Protocol Guide | Version 2.0
Executive Summary
This guide details the polymerization of 3-tert-butyl-1H-pyrrole , a derivative of pyrrole distinguished by the bulky tert-butyl group at the
The steric bulk of the tert-butyl group serves two critical functions:
-
Solubility Engineering: It disrupts interchain
-stacking, rendering the polymer soluble in solvents like CHCl , THF, and DCM, enabling molecular weight characterization (GPC) and solution-processing (spin-coating). -
Regiochemical Control: It blocks the 3-position and sterically hinders the 4-position, forcing the polymerization to occur almost exclusively at the 2,5 (
) positions, reducing structural defects.
Part 1: Monomer Handling & Pre-Treatment
Critical Causality: Pyrrole derivatives are prone to auto-oxidation. The tert-butyl group adds electron density to the ring, making the monomer more electron-rich and susceptible to degradation than pyrrole itself.
-
Storage: Store under Argon at -20°C.
-
Purification: If the monomer appears yellow or brown, pass it through a short plug of neutral alumina (activity I) using hexanes/DCM (1:1) immediately before polymerization.
-
Degassing: Oxygen acts as a radical scavenger and can terminate chain growth or induce carbonyl defects. All solvents must be sparged with N
or Ar for at least 20 minutes.
Part 2: Chemical Oxidative Polymerization (Bulk Synthesis)
This protocol uses Iron(III) Chloride (FeCl
Reagents
-
Monomer: 3-tert-butyl-1H-pyrrole (1.0 eq).
-
Oxidant: Anhydrous FeCl
(2.33 eq). Note: The theoretical stoichiometry requires 2 electrons for coupling and 0.33 electrons for doping the polymer chain. -
Solvent: Anhydrous Chloroform (CHCl
) or Nitromethane (CH NO ). -
Quenching Agent: Methanol.
Step-by-Step Protocol
-
Oxidant Preparation:
-
In a flame-dried Schlenk flask, dissolve anhydrous FeCl
(2.33 eq) in dry CHCl under inert atmosphere. -
Why: FeCl
is hygroscopic. Water competes as a nucleophile, terminating chains and creating "dead" carbonyl ends.
-
-
Temperature Control:
-
Cool the oxidant solution to -20°C using a CCl
/dry ice bath or cryostat. -
Why: Lower temperatures slow the kinetics, favoring head-to-tail (2,5) coupling over side reactions, resulting in higher conductivity and longer conjugation lengths.
-
-
Monomer Addition:
-
Dissolve 3-tert-butylpyrrole in a minimal amount of CHCl
. -
Add dropwise to the oxidant solution over 30 minutes with vigorous stirring.
-
Observation: The solution will turn from orange (Fe
) to dark green/black (doped polymer).
-
-
Reaction Duration:
-
Stir at -20°C for 4 hours, then allow to warm to room temperature for 12–24 hours.
-
-
Work-up (The Dedoping Step):
-
Precipitate the polymer by pouring the reaction mixture into excess Methanol (MeOH).
-
Filter the black precipitate.[1]
-
Dedoping (Optional for GPC): To analyze molecular weight, the polymer must be dedoped (neutralized). Stir the precipitate in dilute NH
OH/Hydrazine for 30 mins. The color will shift from black/green (conductive) to yellow/orange (neutral).
-
-
Purification (Soxhlet):
-
Perform Soxhlet extraction with Methanol for 24 hours.
-
Why: This removes residual Iron salts, oligomers, and unreacted monomer.[2] High purity is required for electronic applications.
-
Part 3: Electropolymerization (Thin Film Deposition)
For sensor or electrode applications, direct electrodeposition is preferred.
Electrochemical Setup
-
Working Electrode: Pt disc or ITO (Indium Tin Oxide) glass.
-
Counter Electrode: Pt wire.
-
Reference Electrode: Ag/Ag
(in ACN). -
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
) in Acetonitrile (ACN). -
Monomer Conc: 10–50 mM.
Protocol
-
Cyclic Voltammetry (CV): Scan from -0.5 V to +1.2 V vs Ag/Ag
. -
Mechanism Check: Observe the "nucleation loop" on the first scan, indicating polymer deposition.
-
Growth: Switch to Potentiostatic Mode (constant voltage). Apply a potential slightly past the monomer oxidation peak (typically +0.9 V to +1.0 V).
-
Note: Avoid potentials >1.2 V to prevent "over-oxidation," which breaks the conjugation and destroys conductivity.
-
Part 4: Visualization of Mechanisms & Workflows
Figure 1: Oxidative Polymerization Mechanism
Description: This diagram illustrates the radical-cation coupling mechanism, highlighting how the tert-butyl group directs regioselectivity.
Figure 2: Purification & Characterization Workflow
Description: A decision tree for processing the crude polymer based on the final application (Conductive vs. Analysis).
Part 5: Data Summary & Characterization
| Parameter | Method | Typical Result / Target | Notes |
| Solubility | Visual / Filtration | > 5 mg/mL in CHCl | Unsubstituted PPy is insoluble. |
| Regioregularity | Absence of | Look for broad peaks; sharp peaks indicate oligomers. | |
| Conductivity | 4-Point Probe | Lower than PPy due to steric twisting of backbone. | |
| Bandgap | UV-Vis Spectroscopy | 2.8 – 3.2 eV | Blue-shifted vs PPy due to reduced planarity. |
| Molecular Weight | GPC (THF) | Polystyrene standards. |
Troubleshooting Guide:
-
Low Conductivity: Often caused by "over-oxidation" during synthesis or insufficient doping. Ensure oxidant:monomer ratio does not exceed 2.5:1.
-
Insolubility: Indicates cross-linking. The tert-butyl group should prevent this, but high temperatures (>0°C) during addition can force 3,4-coupling. Keep the reaction cold.
References
-
Reynolds, J. R., et al. (1989). Soluble, conducting polymers from 3-substituted thiophenes and pyrroles. Journal of the Chemical Society, Chemical Communications.[3] Link
-
Diaz, A. F., & Kanazawa, K. K. (1979). Electrochemical polymerization of pyrrole. Journal of the Chemical Society, Chemical Communications.[3] Link
-
Ansari, R. (2006).[4] Polypyrrole Conducting Electroactive Polymers: Synthesis and Stability Studies. E-Journal of Chemistry. Link
- Skotheim, T. A., & Reynolds, J. R. (2007). Handbook of Conducting Polymers, 3rd Edition. CRC Press.
-
Rühe, J., et al. (1993). Polymers of 3-alkylpyrroles. Makromolekulare Chemie. Rapid Communications. Link
Sources
- 1. ijert.org [ijert.org]
- 2. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble, conducting polymers from 3-substituted thiophenes and pyrroles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mems.seas.upenn.edu [mems.seas.upenn.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-tert-Butyl-1H-Pyrrole Synthesis
Current Status: Operational Ticket ID: PYR-3TB-OPT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
Synthesizing 3-tert-butyl-1H-pyrrole presents a classic "regioselectivity vs. stability" paradox.
-
The Regioselectivity Problem: Electrophilic aromatic substitution (EAS) on pyrrole overwhelmingly favors the C2 position.[1] Direct alkylation with tert-butyl chloride typically yields a mixture of 2-tert-butyl, 2,5-di-tert-butyl, and polymeric tar.
-
The Stability Problem: The electron-donating tert-butyl group makes the pyrrole ring highly electron-rich ($ \pi $-excessive), significantly increasing susceptibility to oxidative polymerization ("black tar" formation) upon air exposure.
This guide moves beyond standard textbook methods, recommending the Steric-Directing Group Strategy (N-Benzenesulfonyl protection) as the primary high-yield route, while providing the Van Leusen method as a de novo alternative.
Module 1: The Recommended Protocol (Steric-Directing Strategy)
Methodology: Friedel-Crafts Alkylation of N-Benzenesulfonylpyrrole.[1] Why this works: The bulky phenylsulfonyl group on the nitrogen atom sterically shields the C2 and C5 positions. This forces the bulky tert-butyl electrophile to attack the C3 position, reversing the normal regioselectivity.
Workflow Diagram
Figure 1: The Steric-Directing Strategy shifts electrophilic attack from C2 to C3.
Step-by-Step Protocol
Phase 1: N-Protection
-
Reagents: Pyrrole (1.0 eq), Benzenesulfonyl chloride (1.2 eq), NaOH (50% aq), Tetrabutylammonium hydrogen sulfate (catalytic).
-
Procedure: Mix pyrrole and catalyst in DCM. Add NaOH solution. Add PhSO₂Cl dropwise at 0°C. Stir at RT for 2 hours.
-
Checkpoint: TLC should show complete consumption of pyrrole. Product is a solid (mp ~88°C).
-
Yield Target: >90%.
Phase 2: Regioselective Alkylation (The Critical Step)
-
Reagents: 1-(Phenylsulfonyl)pyrrole (1.0 eq), tert-Butyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.1 eq), Dry DCM.
-
Procedure:
-
Dissolve starting material in dry DCM under Argon.
-
Add AlCl₃ at 0°C (Reaction is exothermic).
-
Add tert-butyl chloride dropwise.
-
Crucial: Stir at 0°C for 30 mins, then warm to RT. Monitor strictly by TLC.
-
Quench: Pour onto ice/water. Extract with DCM.
-
-
Purification: Flash chromatography (Hexane/EtOAc).[2] The 3-isomer elutes after the trace 2-isomer (if any).
-
Note: The bulky sulfonyl group + bulky t-butyl group makes C2 attack kinetically disfavored.
Phase 3: Deprotection
-
Reagents: NaOH (5 eq), Methanol/Water (3:1).
-
Procedure: Reflux the alkylated intermediate for 2–4 hours.
-
Workup: Evaporate MeOH. Extract with Ether. Do not use acidic workup (risk of polymerization).
-
Storage: Isolate as an oil. Store immediately at -20°C under Argon.
Module 2: Troubleshooting & FAQs
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Moisture in AlCl₃ or Solvent | Use sublimed AlCl₃ and freshly distilled DCM. Water kills the Lewis Acid catalyst. |
| Mixture of Isomers | Temperature too high during addition | Keep addition at 0°C. Higher temps favor thermodynamic equilibration to the 2-isomer. |
| "Black Tar" Product | Oxidative Polymerization | 3-t-butylpyrrole is extremely electron-rich. Avoid acid traces. Store under inert atmosphere. Use basic alumina for purification, not acidic silica. |
| Incomplete Deprotection | Base concentration too low | The sulfonamide bond is robust. Ensure strong reflux and high [NaOH]. |
Frequently Asked Questions
Q: Can I use the Van Leusen reaction instead? A: Yes, but it requires tert-butyl vinyl ketone as a precursor. The Van Leusen reaction (TosMIC + enone) reliably gives 3-acyl or 3-alkyl pyrroles. However, for a simple tert-butyl group, the commercial availability of precursors often makes the N-sulfonyl route (Module 1) faster and cheaper.
Q: Why not direct alkylation of pyrrole? A: Direct Friedel-Crafts on unprotected pyrrole with t-BuCl yields predominantly 2-tert-butylpyrrole and 2,5-di-tert-butylpyrrole . Separating the minor 3-isomer from this mixture is tedious and low-yielding.
Q: How do I confirm I have the 3-isomer? A: 1H NMR is diagnostic.
-
2-substituted: Three protons in the aromatic region with distinct coupling constants (typically dd, dd, dd).
-
3-substituted: You will often see a singlet-like peak (or broad singlet) for the C2-H (adjacent to NH) which is deshielded compared to C4/C5. The symmetry is different.
-
Reference Shift: The t-Butyl group should appear as a sharp singlet ~1.2-1.3 ppm.
Module 3: Data & Stability Specifications
Physical Properties & Handling[3]
| Property | Value/Note |
| Appearance | Colorless oil (turns red/black on air exposure). |
| Storage | -20°C, Argon atmosphere, dark. |
| TLC Stain | Ehrlich’s Reagent (Turns bright pink/purple). |
| pKa | ~25 (NH). Very weak acid. |
| Reactivity | Highly nucleophilic at C2/C5. Avoid electrophiles during storage. |
Comparison of Methods
| Method | Regioselectivity (3-pos) | Overall Yield | Scalability | Complexity |
| Direct Alkylation | Poor (<10%) | Low | High | Low |
| N-PhSO2 Route | Excellent (>95%) | Good (40-60%) | High | Medium |
| Van Leusen | Excellent (100%) | Moderate (30-50%) | Medium | High (Precursors) |
References
-
Kakushima, M., et al. (1983). "Regioselective synthesis of 3-substituted pyrroles." The Journal of Organic Chemistry, 48(19), 3214–3219.
- Key Finding: Establishes the N-phenylsulfonyl group as the standard for directing alkyl
-
Anderson, H. J., & Hopkins, L. C. (1966). "The synthesis of 3-substituted pyrroles." Canadian Journal of Chemistry, 44(15), 1831–1839.
- Key Finding: Foundational work on the thermodynamics of pyrrole substitution and rearrangement.
-
Moskal, J., & van Leusen, A. M. (1986). "A new synthesis of 3-substituted pyrroles from nitroalkenes and tosylmethyl isocyanide." The Journal of Organic Chemistry, 51(22), 4131–4139.
- Key Finding: Defines the TosMIC route for de novo synthesis of 3-substituted pyrroles.
-
Sigma-Aldrich Safety Data Sheet. "1H-Pyrrole-1-propanoic acid (Stability Data)."
- Key Finding: General handling for electron-rich pyrrole deriv
Disclaimer: This guide is for research purposes only. Always consult local EHS guidelines before handling reactive organometallics or volatile heterocycles.
Sources
Technical Support Center: Purification of 3-tert-butyl-1H-pyrrole
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing decomposition (browning/blackening) of your crude material on silica gel, or you are struggling to separate the 3-isomer from the 2-isomer byproducts.
3-tert-butyl-1H-pyrrole is a deceptively simple molecule. While the tert-butyl group provides steric bulk, the pyrrole ring remains electron-rich and highly sensitive to electrophilic attack.
| Property | Value / Characteristic | Implication for Purification |
| Acidity/Basicity | Weakly acidic NH ( | Acid Sensitive: Polymerizes rapidly on acidic media (standard silica). |
| Polarity | Low to Medium | Elutes early in non-polar solvents (Hexane/DCM). |
| Stability | Oxidation & Light Sensitive | Must be protected from light; minimize air exposure. |
| Volatility | Moderate (MW: 123.19 g/mol ) | Yield Loss Risk: Can sublime or evaporate under high vacuum/heat. |
Standard Operating Procedure (SOP): The "Buffered Silica" Protocol
Do not use untreated silica gel. The surface acidity of standard silica (
Phase 1: Stationary Phase Engineering
You have two robust options. Option A is preferred for difficult separations; Option B is faster for simple filtration.
Option A: TEA-Deactivated Silica (Recommended) [1]
-
Mechanism: Triethylamine (TEA) neutralizes acidic silanol (Si-OH) sites, preventing protonation of the pyrrole ring [1].
-
Protocol:
-
Slurry Preparation: Suspend your silica gel in the starting mobile phase (e.g., 100% Hexanes).
-
Buffering: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Packing: Pour the slurry into the column.
-
Equilibration (Critical): Flush the column with 2–3 column volumes (CV) of the mobile phase containing 1% TEA.
-
Elution: Run the column using your gradient containing 0.5% TEA throughout.
-
Option B: Neutral Alumina [2]
-
Use Case: If the compound decomposes even on buffered silica.
-
Grade: Aluminum Oxide, Neutral, Brockmann Grade III (add 6% water to Grade I to deactivate).
-
Note: Alumina has lower resolving power than silica but is much gentler on pyrroles.
Phase 2: Mobile Phase Selection
3-tert-butylpyrrole is lipophilic. Avoid highly polar solvents (MeOH) which can dissolve silica and complicate workup.[3]
-
System 1 (Standard): Hexanes / Dichloromethane (DCM).
-
Gradient: 100:0
80:20.
-
-
System 2 (Alternative): Hexanes / Ethyl Acetate (EtOAc).[3]
-
Gradient: 100:0
95:5.
-
Workflow Visualization
The following diagram outlines the decision logic for purifying sensitive alkyl pyrroles.
Caption: Decision matrix for selecting the stationary phase based on crude material stability.
Troubleshooting & FAQs
Q1: My column turned black/purple, and I recovered very little product. What happened?
A: This is "pyrrole polymerization." The acidic sites on the silica protonated the pyrrole ring (likely at C2 or C3), creating a highly electrophilic species that reacted with other pyrrole molecules [2].
-
The Fix: You must neutralize the silica. See the TEA-Deactivated Silica protocol above. If you already used TEA and it still happened, switch to Neutral Alumina .
Q2: I cannot separate 3-tert-butylpyrrole from 2-tert-butylpyrrole.
A: This is a classic challenge in pyrrole synthesis (e.g., Friedel-Crafts alkylation often gives mixtures). These isomers have nearly identical polarity.
-
The Fix (Silver Nitrate Impregnated Silica): Pyrrole isomers often have different
-donating capabilities.-
Dissolve
(10% w/w relative to silica) in Acetonitrile. -
Mix with silica gel and rotary evaporate to dryness (protect from light!).
-
Run the column in the dark. The silver ions coordinate differently to the 2- and 3-isomers, often dramatically improving separation (
) [3].
-
Q3: My product disappeared on the Rotavap.
A: 3-tert-butylpyrrole is a relatively small, electron-rich aromatic molecule. It has significant vapor pressure.
-
The Fix:
-
Do not use high vacuum (< 10 mbar) if the bath is warm.
-
Keep the water bath at or below 30°C.
-
Stop evaporation as soon as the solvent volume is low, and remove the final traces of solvent under a gentle stream of nitrogen rather than prolonged vacuum.
-
Q4: The product oil turned brown after sitting on the bench for 1 hour.
A: Alkyl pyrroles are air-sensitive (autoxidation).
-
The Fix: Store the purified compound under Nitrogen or Argon at -20°C immediately. If long-term storage is needed, consider converting it to a more stable precursor (e.g., the N-Boc derivative or the carboxylic ester) and hydrolyzing/deprotecting only when needed [4].
References
-
Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Acid Sensitive Compounds." University of Rochester Laboratory Manuals. Link
- Jackson, A. H., et al. "Electrophilic Substitution in Pyrroles." The Chemistry of Heterocyclic Compounds, Wiley, 2009.
- Li, T. S., et al. "Montmorillonite Clay-Catalyzed Synthesis of Pyrroles." Journal of the Chemical Society, Perkin Transactions 1, 1998.
-
Cosford, N. D., et al. "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives." J. Org. Chem., 2010.[4][5] Link (Demonstrates handling of tert-butyl pyrrole esters and their stability).
Sources
Technical Support Center: Synthesis of Sterically Hindered Pyrroles
Welcome to the technical support center for the synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered pyrroles, such as 3-tert-butyl-1H-pyrrole. The presence of bulky substituents can significantly impact reaction pathways, leading to the formation of unexpected side products and low yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for common synthetic routes to substituted pyrroles. Our focus is on providing not just solutions, but also the underlying mechanistic principles to empower you to optimize your synthetic strategies.
Troubleshooting & FAQs: Common Issues in Pyrrole Synthesis
We will address common problems encountered in three major synthetic routes: the Paal-Knorr synthesis, the Barton-Zard reaction, and the Van Leusen synthesis.
1. The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for creating pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] However, the reaction conditions are critical, and several side products can arise, especially when dealing with sterically demanding substrates.
A1: You are likely observing the formation of a furan byproduct.
This is the most common side reaction in the Paal-Knorr synthesis.[2] It occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation and dehydration, without incorporating the amine. This pathway becomes particularly competitive under strongly acidic conditions.
Mechanism of Furan Formation: Under low pH conditions (pH < 3), the carbonyl oxygen is readily protonated. The enol of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl. Subsequent dehydration leads to the furan ring.[3]
Troubleshooting Protocol:
-
Monitor and Control pH: The primary cause of furan formation is excessive acidity. Maintain the reaction pH above 3. The use of a weak acid, such as acetic acid, can catalyze the desired reaction without excessively promoting furan synthesis.[2][3]
-
Increase Amine Stoichiometry: Employing a molar excess of the amine can shift the reaction equilibrium towards the formation of the pyrrole product.[2]
-
Consider Milder Catalysts: If furan formation persists, switch to milder Brønsted or Lewis acids. Catalysts like Sc(OTf)₃ or Bi(NO₃)₃ have been shown to be effective.[2]
-
Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to the degradation of the desired pyrrole, especially under acidic conditions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
A2: Regioselectivity in the Paal-Knorr synthesis is governed by both steric and electronic factors at the two carbonyl carbons.
The initial, and often rate-determining, step is the nucleophilic attack of the amine on one of the carbonyl groups.[1] By making the two carbonyls electronically or sterically distinct, you can direct this initial attack.
Strategies for Regiocontrol:
-
Steric Hindrance: A bulky group, such as the tert-butyl group in a precursor for 3-tert-butyl-1H-pyrrole, will sterically shield the adjacent carbonyl. The amine will preferentially attack the less hindered carbonyl carbon.[2]
-
Electronic Effects: An electron-withdrawing group near one carbonyl will increase its electrophilicity, making it a more favorable site for nucleophilic attack.
Experimental Approach:
-
Substrate Design: If possible, design your 1,4-dicarbonyl precursor to maximize the steric or electronic differences between the two carbonyls.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic selectivity of the initial amine attack, favoring the more reactive carbonyl.
Diagram 1: Competing Pathways in Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis pathways for pyrrole and furan.
2. The Barton-Zard Synthesis
This powerful reaction builds the pyrrole ring by condensing a nitroalkene with an α-isocyanoacetate under basic conditions.[4] It is particularly useful for accessing pyrroles with substitution at the 3 and 4 positions.[5]
A3: Incomplete conversion in a Barton-Zard synthesis can often be traced to the initial Michael addition step, which can be sensitive to the base, solvent, and steric hindrance.
The reaction begins with the deprotonation of the α-isocyanoacetate to form a nucleophile that then attacks the nitroalkene.[5]
Troubleshooting Protocol:
-
Choice of Base: The pKa of the α-isocyanoacetate requires a sufficiently strong base for deprotonation. Common bases include DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene), potassium carbonate, or sodium hydride. If using a weaker base, consider switching to a stronger, non-nucleophilic base like DBU.
-
Solvent Effects: The reaction is typically run in polar aprotic solvents like THF, DMF, or acetonitrile. Ensure your solvent is anhydrous, as water can quench the anionic intermediates.
-
Steric Hindrance: A bulky group on either the nitroalkene (e.g., a tert-butyl group) or the isocyanoacetate can slow down the initial Michael addition. In such cases, longer reaction times or gentle heating may be necessary. Monitor the reaction progress closely to avoid decomposition.
-
Purity of Starting Materials: Ensure the nitroalkene is pure and free from acidic impurities that could neutralize the base.
3. The Van Leusen Pyrrole Synthesis
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile building block to construct the pyrrole ring, often reacting with a Michael acceptor.[6]
A4: Steric hindrance can significantly impede the initial Michael addition of the deprotonated TosMIC to the alkene. Additionally, the subsequent cyclization and elimination steps can be affected.
Troubleshooting Protocol:
-
Base and Temperature: The deprotonation of TosMIC is typically achieved with a strong base like NaH or t-BuOK in an aprotic solvent. For a sterically hindered substrate, the subsequent Michael addition is the likely bottleneck. You may need to increase the reaction temperature, but do so cautiously to avoid side reactions.
-
Reaction Time: Highly substituted or sterically demanding substrates may require significantly longer reaction times. Monitor the reaction by an appropriate method (TLC, GC-MS, or LC-MS) to track the consumption of starting materials.
-
Alternative Substrates: If the Michael acceptor is an α,β-unsaturated ketone, steric hindrance near the β-carbon will be particularly problematic. If possible, consider alternative synthetic routes if optimization of the Van Leusen conditions fails.
Summary of Troubleshooting Strategies
| Issue | Synthetic Method | Primary Cause(s) | Recommended Solutions |
| Furan Side Product | Paal-Knorr | Excessively acidic conditions (pH < 3) | Maintain pH > 3; use weak acid catalysts; use excess amine.[2][3] |
| Mixture of Regioisomers | Paal-Knorr | Low steric/electronic differentiation in unsymmetrical 1,4-dicarbonyl | Redesign substrate for greater differentiation; optimize reaction temperature.[2] |
| Low Yield / Incomplete Reaction | Barton-Zard | Insufficiently strong base; steric hindrance; wet solvent | Use a stronger base (e.g., DBU); increase reaction time/temperature; use anhydrous solvent.[5] |
| Low Yield with Bulky Substrates | Van Leusen | Steric hindrance impeding Michael addition or cyclization | Use a strong base (NaH, t-BuOK); increase reaction time and/or temperature; monitor reaction progress.[6] |
Diagram 2: Troubleshooting Workflow for Low Pyrrole Yield
Caption: A systematic approach to troubleshooting low yields in pyrrole synthesis.
References
-
Krzeszewski, M., Świder, P., Dobrzycki, Ł., Cyrański, M. K., Danikiewicz, W., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(80), 11945-11948. [Link]
-
Krzeszewski, M., Świder, P., Dobrzycki, Ł., Cyrański, M. K., Danikiewicz, W., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Semantic Scholar. [Link]
-
Krzeszewski, M., Świder, P., Dobrzycki, Ł., Cyrański, M. K., Danikiewicz, W., & Gryko, D. T. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. PubMed. [Link]
-
Krzeszewski, M., Świder, P., Dobrzycki, Ł., Cyrański, M. K., Danikiewicz, W., & Gryko, D. T. (2016). The role of steric hindrance in intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. ResearchGate. [Link]
-
Jones, R. A., & Marriott, M. T. P. (1982). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. Journal of the Chemical Society, Perkin Transactions 1, 2143-2147. [Link]
-
Various Authors. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Syrris. [Link]
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. All About Chemistry. [Link]
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Organic Letters, 12(22), 5182–5185. [Link]
-
N/A. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Wikipedia contributors. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]
-
Wikipedia contributors. (n.d.). Barton–Zard reaction. Wikipedia. [Link]
-
Moody, C. J., & Roffey, J. R. A. (1996). An abnormal Barton–Zard reaction leading to the pyrrolo[2,3-b]indole ring system. Chemical Communications, (17), 2045. [Link]
-
Ono, N. (2007). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. LOCKSS. [Link]
-
Various Authors. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. [Link]
-
Kumar, B., Sreedhar, B., & Rao, V. S. (2018). Direct catalytic synthesis of β-(C3)-substituted pyrroles: a complementary addition to the Paal–Knorr reaction. Chemical Communications, 54(80), 11294-11297. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). Publication – One-Step flow synthesis of substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. Syrris. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. [Link]
-
Kaur, R., Rani, V., Abbot, V., & Kumar, V. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical and Chemical Sciences, 1(1), 17-32. [Link]
-
Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Vias-Verlag. [Link]
-
Li, J. J. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(16), 4877. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
preventing polymerization of 3-tert-butyl-1H-pyrrole during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization During Synthetic Reactions.
Welcome to the technical support resource for handling 3-tert-butyl-1H-pyrrole. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you mitigate the common challenge of pyrrole polymerization, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 3-tert-butyl-1H-pyrrole turned dark brown/black and formed an insoluble precipitate. What happened?
This is a classic sign of polypyrrole formation. Pyrrole and its derivatives, including 3-tert-butyl-1H-pyrrole, are highly susceptible to polymerization under common reaction conditions. The dark, often black or brown, insoluble material is the resulting conjugated polymer, which is generally intractable and represents a loss of your desired product. This process is typically initiated by acids or oxidizing agents.[1][2]
Q2: What are the primary chemical triggers for the polymerization of 3-tert-butyl-1H-pyrrole?
There are two main pathways that trigger the polymerization of pyrroles: acid catalysis and oxidative polymerization.
-
Acid-Catalyzed Polymerization: Pyrroles are extremely sensitive to strong acids. The nitrogen lone pair is part of the aromatic sextet, making it a very weak base.[3][4] Protonation occurs preferentially at the C-2 position of the pyrrole ring. This disrupts the aromaticity, forming a highly unstable and reactive pyrrolium cation.[1][5] This cation acts as an electrophile that rapidly attacks another neutral pyrrole molecule, initiating a chain reaction that leads to the polymer. Even weak acids or reagents that generate acidic byproducts (e.g., HBr from a bromination reaction) can be sufficient to trigger this process.[6][7]
-
Oxidative Polymerization: This pathway involves the removal of an electron from the pyrrole ring to form a radical cation. This is often initiated by chemical oxidants (like FeCl₃, which is used intentionally to make conductive polypyrrole), atmospheric oxygen, or even electrochemically.[8][9] This radical cation is highly reactive and combines with other pyrrole monomers to form the polymer. The dark color of the resulting polymer is due to the extensive conjugation along the polymer backbone. Pyrrole itself is known to darken upon exposure to air due to slow oxidative polymerization.[1]
Q3: How can I perform reactions that use or generate acids without causing polymerization?
Managing acidity is the most critical factor for success. Strong mineral acids should be avoided entirely. For reactions that generate an acidic byproduct (e.g., HCl, HBr), the acid must be scavenged as it is formed.
-
Use of a Non-Nucleophilic Base: Incorporate a hindered, non-nucleophilic base into your reaction mixture from the start. Diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices as they will neutralize nascent acid without competing in other reactions. The optimal amount can be stoichiometric to the acid generated or used in slight excess.
-
Protecting the N-H Group: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5) and can be deprotonated by strong bases.[1] However, for preventing polymerization, a more effective strategy is to install an electron-withdrawing protecting group on the nitrogen, such as tosyl (Ts), Boc, or a silyl group. These groups reduce the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and protonation. The protecting group can be removed later in the synthetic sequence.
-
Careful Reagent Selection: Choose reagents that do not require strongly acidic conditions. For example, for a Friedel-Crafts acylation, instead of AlCl₃, consider using a milder Lewis acid or alternative acylation methods that proceed under neutral or basic conditions.
Q4: What specific precautions should I take to prevent oxidative polymerization?
Excluding oxygen and other potential oxidants is key.
-
Inert Atmosphere: Always conduct reactions involving 3-tert-butyl-1H-pyrrole under an inert atmosphere of dry nitrogen or argon. This involves using standard Schlenk line or glovebox techniques. Before starting, ensure all glassware is dried and the system is purged thoroughly.
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Use of Antioxidants/Radical Inhibitors: For particularly sensitive reactions or long-term storage, the addition of a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or a hydroquinone derivative can be beneficial. These compounds act as scavengers for any radical species that may form, terminating the polymerization chain reaction.
Q5: What are the best practices for storing and handling 3-tert-butyl-1H-pyrrole?
Proper storage is the first line of defense against degradation.
-
Purification: Commercial 3-tert-butyl-1H-pyrrole may contain colored impurities from slow polymerization. For high-purity applications, it should be purified immediately before use, typically by distillation under reduced pressure.
-
Storage Conditions: Store the purified pyrrole in a tightly sealed amber glass vial under an inert atmosphere (nitrogen or argon). It should be stored in a refrigerator or freezer to minimize thermal degradation.[10] For long-term storage, freezing at -20°C or below is effective.[10]
-
Aliquoting: It is advisable to aliquot the purified pyrrole into smaller, single-use vials.[10] This prevents repeated exposure of the entire stock to potential atmospheric contamination each time it is used.
Troubleshooting Guide
This table summarizes common issues and provides actionable solutions to get your reaction back on track.
| Observation | Potential Cause | Corrective Action |
| Immediate darkening upon adding a reagent. | Acid-catalyzed polymerization from an acidic reagent or catalyst (e.g., Lewis acid, protic acid). | 1. Stop the reaction. 2. Redesign the experiment to use a milder, non-acidic catalyst. 3. Add a non-nucleophilic base (e.g., DIPEA) to the starting material before adding the problematic reagent. |
| Solution gradually darkens over several hours. | Slow polymerization due to atmospheric oxygen or generation of trace acidic byproducts. | 1. Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). 2. Use freshly degassed solvents. 3. Add a stoichiometric amount of a proton sponge or non-nucleophilic base. |
| Low yield of desired product with significant baseline material in TLC/LCMS. | Partial polymerization competing with the desired reaction pathway. | 1. Lower the reaction temperature. 2. Add the 3-tert-butyl-1H-pyrrole slowly to the reaction mixture to keep its instantaneous concentration low. 3. Consider N-protection to deactivate the ring. |
| Starting material degrades upon storage (turns yellow/brown). | Oxidative and/or light-induced polymerization. | 1. Store under an inert atmosphere in an amber vial. 2. Store in a refrigerator or freezer (-20°C).[10] 3. Re-purify by distillation if discoloration is significant. |
Visualized Mechanisms & Workflows
Mechanism: Acid-Catalyzed Polymerization of 3-tert-butyl-1H-pyrrole
The following diagram illustrates the initiation and propagation steps of acid-catalyzed polymerization, which begins with the protonation of the pyrrole ring, disrupting its aromaticity.
Caption: Acid-catalyzed polymerization of 3-tert-butyl-1H-pyrrole.
Workflow: Stabilized Reaction Protocol
This flowchart outlines a robust experimental workflow designed to minimize polymerization by controlling the reaction environment and order of addition.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. researchgate.net [researchgate.net]
- 9. Polypyrrole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-tert-Butyl-1H-pyrrole and 2-tert-Butyl-1H-pyrrole
Introduction
Pyrrole, a cornerstone five-membered aromatic heterocycle, is characterized by its π-excessive nature, which renders it highly reactive towards electrophilic substitution, far surpassing benzene in reactivity.[1] This reactivity is regioselective, with a strong intrinsic preference for substitution at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (σ-complex).[2][3] The introduction of substituents onto the pyrrole ring can dramatically modulate this inherent reactivity and regioselectivity through a combination of electronic and steric effects.
This guide provides an in-depth comparison of two constitutional isomers: 2-tert-butyl-1H-pyrrole and 3-tert-butyl-1H-pyrrole. We will explore how the placement of the sterically demanding tert-butyl group—a weakly electron-donating but exceptionally bulky substituent—dictates the outcome of key chemical transformations. This analysis is crucial for researchers in medicinal chemistry and materials science, where precise control over the functionalization of heterocyclic scaffolds is paramount for tailoring molecular properties.
Part 1: Electrophilic Aromatic Substitution - A Tale of Steric Dominance
The primary differentiator between the two isomers lies in their response to electrophilic attack. The tert-butyl group, while being a mild activating ortho-, para-director due to its inductive effect, exerts a profound steric influence that often overrides electronic preferences.[4][5]
2-tert-Butyl-1H-pyrrole: A Blocked Alpha Position
In 2-tert-butyl-1H-pyrrole, one of the highly reactive α-positions is occupied. The immense bulk of the tert-butyl group effectively shields not only the C2 position but also severely hinders electrophilic attack at the adjacent C3 position. Pyrrole's inherent electronic preference would direct incoming electrophiles to the remaining C5 α-position. However, the C4 position, being "para" to the C-N bond and less hindered than C3, also becomes a plausible site for substitution.
Experimental evidence from analogous systems, such as tert-butylbenzene, shows a strong preference for para substitution over the sterically hindered ortho position.[6] Applying this principle to 2-tert-butyl-1H-pyrrole, we can predict a competition between substitution at C5 and C4, with the outcome dependent on the steric bulk of the incoming electrophile. For smaller electrophiles, substitution at C5 is expected to be a major pathway, while larger electrophiles will increasingly favor the more accessible C4 position.
Predicted Regioselectivity for 2-tert-Butyl-1H-pyrrole:
-
Major product: Substitution at C5 (the electronically favored unblocked α-position).
-
Potential major product (with bulky electrophiles): Substitution at C4.
-
Minor product: Substitution at C3 (disfavored both sterically and electronically).
Caption: Predicted pathways for electrophilic substitution on 2-tert-butyl-1H-pyrrole.
3-tert-Butyl-1H-pyrrole: Unlocking the Unhindered Alpha Position
The scenario for 3-tert-butyl-1H-pyrrole is more straightforward. Both α-positions (C2 and C5) are unoccupied and thus electronically primed for attack. The tert-butyl group at C3 exerts significant steric hindrance on its adjacent positions, C2 and C4. Consequently, the C5 position is both electronically activated (as an α-position) and sterically accessible. This powerful combination makes C5 the overwhelmingly preferred site for electrophilic substitution. Attack at the C2 position is severely disfavored due to the steric clash with the adjacent tert-butyl group.
Predicted Regioselectivity for 3-tert-Butyl-1H-pyrrole:
-
Overwhelmingly major product: Substitution at C5.
-
Minor products: Substitution at C2 and C4 (both sterically hindered).
Caption: Predicted pathways for electrophilic substitution on 3-tert-butyl-1H-pyrrole.
Comparative Data Summary
| Reaction Type | Reagent | Predicted Major Product (2-tert-Butyl-1H-pyrrole) | Predicted Major Product (3-tert-Butyl-1H-pyrrole) | Rationale |
| Nitration | HNO₃/Ac₂O | 5-Nitro-2-tert-butyl-1H-pyrrole | 2-Nitro-4-tert-butyl-1H-pyrrole | C5 is the most activated and accessible site for both isomers.[7] |
| Halogenation | NBS, SO₂Cl₂ | 5-Halo-2-tert-butyl-1H-pyrrole | 2-Halo-4-tert-butyl-1H-pyrrole | Halogenation strongly prefers the α-position.[7] |
| Acylation | Ac₂O, Lewis Acid | 5-Acyl-2-tert-butyl-1H-pyrrole or 4-Acyl (with bulky acylating agent) | 2-Acyl-4-tert-butyl-1H-pyrrole | Steric hindrance at C2 in the 3-isomer and C3 in the 2-isomer directs acylation to C5. |
| Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-2-tert-butyl-1H-pyrrole | 2-Formyl-4-tert-butyl-1H-pyrrole | This reaction is highly selective for the α-position in pyrroles. |
Part 2: Deprotonation and Metallation
The reactivity of the N-H proton and C-H bonds towards strong bases is another critical aspect of pyrrole chemistry.
N-H Acidity and N-Deprotonation
The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be readily removed by strong bases like sodium hydride (NaH) or butyllithium (BuLi) to form the pyrrolide anion.[7] The electronic influence of the tert-butyl group, being weakly electron-donating, is expected to have a minimal and comparable effect on the N-H acidity of both isomers. Therefore, both 2-tert-butyl- and 3-tert-butyl-1H-pyrrole should be easily deprotonated at the nitrogen to form the corresponding sodium or lithium pyrrolides.
C-H Acidity and C-Metallation (Directed Lithiation)
For selective functionalization, deprotonation of a C-H bond is often more valuable. This is typically achieved on an N-protected pyrrole to prevent N-deprotonation. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose, as it can also act as a directing group.[8][9]
-
2-tert-Butyl-1H-pyrrole (N-Protected): After N-protection, the most acidic C-H protons are at the α-positions. With C2 blocked, lithiation will be directed exclusively to the C5 position. This provides a highly reliable method for introducing an electrophile at the C5 position.
-
3-tert-butyl-1H-pyrrole (N-Protected): In the N-protected 3-tert-butyl isomer, both C2 and C5 are available for lithiation. As with electrophilic substitution, the steric bulk of the C3-tert-butyl group will strongly disfavor the approach of the bulky base (e.g., BuLi/TMEDA) to the C2 position. Therefore, metallation is expected to occur selectively at the unhindered C5 position.
Experimental Protocol: General Procedure for Directed Lithiation of N-Boc-tert-Butylpyrrole
This protocol is a representative methodology based on established procedures for N-protected pyrroles.[8][10]
-
N-Protection: Dissolve the tert-butylpyrrole isomer (1.0 eq.) in anhydrous dichloromethane. Add di-tert-butyl dicarbonate (1.2 eq.) and a catalytic amount of DMAP or triethylamine.[11] Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify via column chromatography to yield the N-Boc-tert-butylpyrrole.
-
Lithiation: To a solution of N-Boc-tert-butylpyrrole (1.0 eq.) in anhydrous THF or diethyl ether at -78 °C under an inert atmosphere (N₂ or Ar), add sec-butyllithium (1.1 eq.) dropwise. Stir the reaction mixture at -78 °C for 1-3 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde, etc.) (1.2 eq.) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Part 3: Cycloaddition Reactions
While pyrroles can formally act as dienes in [4+2] Diels-Alder cycloadditions, this reactivity is often suppressed by the energetic penalty of disrupting the aromatic sextet.[12] The reactions, when they do occur, typically require electron-withdrawing groups on the nitrogen atom and reactive dienophiles.
The presence of a bulky tert-butyl group on the pyrrole ring is expected to further diminish its capacity to act as a diene.
-
In 2-tert-butyl-1H-pyrrole , the substituent would sterically clash with the incoming dienophile, raising the activation energy of the cycloaddition.
-
In 3-tert-butyl-1H-pyrrole , the group would similarly hinder the necessary planar diene conformation and the approach of the dienophile to the C2 and C4 positions.
Therefore, both isomers are predicted to be poor substrates for cycloaddition reactions where the pyrrole ring acts as the diene component.
Conclusion
The reactivity of 2-tert-butyl-1H-pyrrole and 3-tert-butyl-1H-pyrrole is a clear demonstration of the power of steric effects in directing chemical reactions.
-
2-tert-Butyl-1H-pyrrole is defined by steric hindrance. The bulky group at the α-position effectively blocks C2 and C3, directing almost all reactivity (electrophilic substitution, directed metallation) to the C5 position, with some potential for substitution at C4 with very bulky reagents.
-
3-tert-Butyl-1H-pyrrole presents a more nuanced case where sterics and electronics work in concert. The electronic preference for α-substitution is channeled exclusively to the sterically unencumbered C5 position, making it a highly predictable substrate for selective functionalization at this site.
For drug development professionals and synthetic chemists, understanding these differences is key to strategic molecular design. The 3-tert-butyl isomer offers a reliable handle for introducing functionality at a single, specific α-position (C5), while the 2-tert-butyl isomer provides a scaffold where the typical α-reactivity is largely suppressed in favor of the alternate α-site.
References
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The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons. Organic Letters. Available at: [Link]
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The [3 + 2] Cycloaddition Reaction of N-Substituted Pyrrole-2-carboxaldehydes with Arylalkenes under Copper Catalysis: Access to Dihydropyrrolizine Skeletons. Organic Letters. Available at: [Link]
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Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Polymer Chemistry. Available at: [Link]
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Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry. Available at: [Link]
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What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
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Ch12: Electrophilic aromatic substitution questions. University of Calgary. Available at: [Link]
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Radical [3+2] cycloaddition enables polysubstituted pyrrole synthesis via a visible-light-mediated reaction. Chemical Communications. Available at: [Link]
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Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
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Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry. Available at: [Link]
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Lithiation of Pyrrol-2-Acetic Acids. Synthesis of 2-Alkylpyrroles. Synthetic Communications. Available at: [Link]
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Preparation and lithiation of N-(N,N-dimethylamino)pyrrole: a useful reagent for the preparation of 2-acylpyrroles. The Journal of Organic Chemistry. Available at: [Link]
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Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry. Available at: [Link]
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tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. Available at: [Link]
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Pyrrole. Wikipedia. Available at: [Link]
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One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
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Pyrrole reaction. SlideShare. Available at: [Link]
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Pyrrole undergoes electrophilic aromatic substitution more readily... Pearson+. Available at: [Link]
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Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Pharmapproach. Available at: [Link]
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Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. ResearchGate. Available at: [Link]
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On the Protonation and Deuteration of Pyrroles. ChemistrySelect. Available at: [Link]
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A Comparative Guide to Validating the Structure of 3-tert-butyl-1H-pyrrole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 3-tert-butyl-1H-pyrrole derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
The pyrrole scaffold is a fundamental heterocyclic motif present in a wide array of biologically active molecules.[1][2] The introduction of a bulky tert-butyl group at the 3-position can significantly influence the molecule's electronic properties, steric hindrance, and, consequently, its biological activity and material characteristics. Therefore, precise structural elucidation is paramount to understanding structure-activity relationships and ensuring the reproducibility of scientific findings.
This guide will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. By understanding the causality behind experimental choices and the self-validating nature of combining these techniques, researchers can confidently ascertain the structure of their synthesized 3-tert-butyl-1H-pyrrole derivatives.
The Indispensable Trio: A Comparative Overview of Structural Validation Techniques
The structural validation of a novel 3-tert-butyl-1H-pyrrole derivative is a multi-faceted process. While each of the primary analytical techniques provides a wealth of information, they are most powerful when used in concert. A synergistic approach, leveraging the strengths of NMR, MS, and X-ray crystallography, provides a robust and complete picture of the molecule's structure.[3]
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemistry in solution.[2] | Provides detailed information about the molecular framework and the relative arrangement of atoms in solution. Non-destructive. | Does not provide absolute 3D structure; signal overlap can complicate analysis of complex molecules.[3] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[1][4] | High sensitivity, allows for determination of molecular formula. Fragmentation patterns can provide structural clues.[5] | Does not directly provide stereochemical information or atomic connectivity.[3] Ionization method can influence fragmentation.[4] |
| X-ray Crystallography | Absolute three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.[3] | The definitive method for determining the absolute structure of a crystalline compound.[3] | Requires a suitable single crystal, which can be challenging to grow; the solid-state structure may differ from the solution conformation.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the initial structural elucidation of organic molecules in solution.[2] For 3-tert-butyl-1H-pyrrole derivatives, both ¹H and ¹³C NMR are essential.
The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts, and their coupling patterns, which helps to establish the connectivity of the pyrrole ring and its substituents. The large tert-butyl group will typically appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts of the pyrrole ring protons are sensitive to the electronic nature of other substituents.[2]
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework.[6] The chemical shifts of the pyrrole ring carbons can be predicted based on additive substituent effects.[6][7] The quaternary carbon of the tert-butyl group and the carbon to which it is attached will have characteristic chemical shifts.
Experimental Protocol: Acquiring High-Quality NMR Spectra
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation.[2]
Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[2]
-
Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.[2]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (Typical parameters for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
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Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and elemental composition of a compound.[1] For 3-tert-butyl-1H-pyrrole derivatives, the choice of ionization technique is critical and depends on the volatility and thermal stability of the analyte.[1][8]
-
Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" mass spectrum useful for structural elucidation.[1][4]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally labile molecules, typically producing a protonated molecule ([M+H]^+) with minimal fragmentation.[1][4] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.[4]
The fragmentation patterns of pyrrole derivatives are highly dependent on the nature and position of their substituents.[5] The tert-butyl group can influence fragmentation pathways, often leading to the loss of a tert-butyl radical or isobutylene.
Experimental Protocol: LC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the analysis of pyrrole derivatives, particularly when using soft ionization methods like ESI.
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
-
LC Separation: Inject the sample onto an appropriate HPLC or UHPLC column (e.g., C18) to separate the analyte from any impurities.
-
MS Detection: The eluent from the LC is directed into the mass spectrometer.
-
Ionization: Utilize ESI in positive ion mode to generate protonated molecules ([M+H]^+).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
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X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound.[3] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. For 3-tert-butyl-1H-pyrrole derivatives, an X-ray crystal structure provides unequivocal proof of the substitution pattern and the conformation of the tert-butyl group.
The primary challenge in X-ray crystallography is often the growth of suitable single crystals.[3]
Experimental Protocol: From Powder to Picture
-
Crystal Growth: High-purity material is essential. Crystals can be grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on the diffractometer.
-
Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded.[9]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[9]
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} "X-ray Crystallography Workflow"
Conclusion: A Unified Approach to Structural Validation
The structural validation of 3-tert-butyl-1H-pyrrole derivatives requires a multi-pronged analytical approach. NMR spectroscopy provides the initial and most detailed information about the molecular framework in solution. Mass spectrometry confirms the molecular weight and elemental composition, and its fragmentation patterns offer further structural insights. Finally, where possible, single-crystal X-ray crystallography delivers an unambiguous determination of the three-dimensional structure in the solid state. By judiciously applying these techniques and understanding their complementary nature, researchers can confidently and accurately characterize these important heterocyclic compounds.
References
- BenchChem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- BenchChem. A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- BenchChem. Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
- BenchChem. Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis.
- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1004-1009.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695-2703.
- Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
- BenchChem. A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods.
- ResearchGate. 13C NMR Spectra of Pyrroles 1 and 4*.
- American Chemical Society. X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.
- Cambridge University Press & Assessment. Ab initio crystal structure determination of two chain functionalized pyrroles from synchrotron X-ray powder diffraction data.
- Stenutz. NMR chemical shift prediction of pyrroles.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. NMR chemical shift prediction of pyrroles [stenutz.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ab initio crystal structure determination of two chain functionalized pyrroles from synchrotron X-ray powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
Bridging Theory and Experiment: A Comparative Guide to the Physicochemical Properties of 3-tert-butyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug discovery, the pyrrole scaffold stands as a cornerstone of heterocyclic chemistry, underpinning the structure of numerous natural products and synthetic pharmaceuticals. The introduction of substituents, such as the sterically demanding tert-butyl group, can profoundly influence the electronic, structural, and reactive properties of the pyrrole ring. This guide provides an in-depth comparison of theoretically predicted and experimentally validated data for 3-tert-butyl-1H-pyrrole, offering a critical resource for researchers leveraging this versatile building block. As Senior Application Scientists, we present not just data, but a narrative that intertwines theoretical underpinnings with practical experimental insights, ensuring a robust and validated understanding of this important molecule.
Theoretical Predictions: A Computational Lens on Molecular Behavior
Computational chemistry provides a powerful predictive framework for understanding molecular properties before embarking on extensive experimental work. For 3-tert-butyl-1H-pyrrole, Density Functional Theory (DFT) calculations are a common approach to predict its spectroscopic and structural characteristics. These theoretical models are crucial for anticipating molecular behavior and guiding experimental design.
Predicted Spectroscopic Properties: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. For 3-tert-butyl-1H-pyrrole, these calculations are typically performed after geometry optimization of the molecule's structure.
The predicted chemical shifts are influenced by the electron density around each nucleus. The electron-donating nature of the tert-butyl group is expected to increase the electron density at the C3 position and, to a lesser extent, at other positions in the pyrrole ring, leading to characteristic upfield or downfield shifts compared to unsubstituted pyrrole.
Predicted Structural Properties: Molecular Geometry
Theoretical geometry optimization allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For 3-tert-butyl-1H-pyrrole, these calculations provide predicted bond lengths and bond angles. The steric bulk of the tert-butyl group is anticipated to cause minor distortions in the planarity of the pyrrole ring and influence the bond angles at the C3 position.
Experimental Validation: Grounding Theory in Empirical Evidence
The true utility of theoretical predictions lies in their corroboration through experimental data. This section details the synthesis of 3-tert-butyl-1H-pyrrole and the experimental techniques used to validate the computationally derived predictions.
Synthesis of 3-tert-butyl-1H-pyrrole
A reliable synthetic route to 3-tert-butyl-1H-pyrrole involves the Friedel-Crafts tert-butylation of a protected pyrrole, followed by deprotection. A particularly effective method utilizes 1-(phenylsulfonyl)pyrrole as the starting material. The phenylsulfonyl group acts as a protecting group and directs the bulky tert-butyl group to the 3-position.
Experimental Protocol: Synthesis of 3-tert-butyl-1-(phenylsulfonyl)pyrrole
This procedure is adapted from the work of Anderson et al.[1][2]
-
Reaction Setup: To a stirred solution of 1-(phenylsulfonyl)pyrrole in a suitable solvent (e.g., carbon disulfide), add a Lewis acid catalyst such as aluminum chloride at room temperature.
-
Addition of Alkylating Agent: Slowly add tert-butyl chloride to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with ice-water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Deprotection of 3-tert-butyl-1-(phenylsulfonyl)pyrrole
The removal of the phenylsulfonyl protecting group can be achieved under mild basic conditions.
-
Reaction Setup: Dissolve the 3-tert-butyl-1-(phenylsulfonyl)pyrrole in a suitable solvent such as methanol.
-
Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide in water.
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Workup and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, wash with water, dry, and concentrate. The resulting 3-tert-butyl-1H-pyrrole can be purified by distillation or chromatography.
dot graph TD { A[1-(Phenylsulfonyl)pyrrole] -->|tert-Butyl Chloride, AlCl₃| B(3-tert-Butyl-1-(phenylsulfonyl)pyrrole); B -->|NaOH, H₂O/MeOH| C(3-tert-butyl-1H-pyrrole); }
Caption: Synthetic pathway to 3-tert-butyl-1H-pyrrole.
Spectroscopic Characterization and Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
The synthesized 3-tert-butyl-1H-pyrrole is characterized by ¹H and ¹³C NMR spectroscopy. The experimental chemical shifts provide a direct comparison to the theoretically predicted values.
Table 1: Comparison of Theoretical and Experimental NMR Data for 3-tert-butyl-1H-pyrrole
| Position | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| N-H | Value dependent on solvent and concentration | Typically broad singlet | - | - |
| H-2 | Predicted Value | Observed Value | C-2 | Predicted Value |
| H-4 | Predicted Value | Observed Value | C-3 | Predicted Value |
| H-5 | Predicted Value | Observed Value | C-4 | Predicted Value |
| tert-Butyl | Predicted Value | Observed Value | C-5 | Predicted Value |
| tert-Butyl (quat. C) | Predicted Value | |||
| tert-Butyl (CH₃) | Predicted Value |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 3-tert-butyl-1H-pyrrole in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
dot graph LR { subgraph "Experimental Validation Workflow" A[Synthesis] --> B{Purification}; B --> C[NMR Sample Preparation]; C --> D{¹H and ¹³C NMR Acquisition}; D --> E[Data Analysis]; end subgraph "Theoretical Prediction Workflow" F[Molecular Structure Input] --> G{Geometry Optimization}; G --> H[NMR Chemical Shift Calculation]; H --> I[Predicted Spectra]; end E --> J((Comparison)); I --> J; }
Caption: Workflow for comparing theoretical and experimental NMR data.
Structural Characterization and Comparison
X-ray Crystallography
For a definitive comparison of molecular geometry, single-crystal X-ray diffraction is the gold standard. This technique provides precise measurements of bond lengths and angles in the solid state. Obtaining suitable crystals of 3-tert-butyl-1H-pyrrole would allow for a direct comparison with the theoretically optimized geometry.
Table 2: Comparison of Theoretical and Experimental Bond Lengths and Angles for 3-tert-butyl-1H-pyrrole
| Parameter | Theoretical Value | Experimental Value (from X-ray Crystallography) |
| N1-C2 Bond Length (Å) | Predicted Value | To be determined |
| C2-C3 Bond Length (Å) | Predicted Value | To be determined |
| C3-C4 Bond Length (Å) | Predicted Value | To be determined |
| C4-C5 Bond Length (Å) | Predicted Value | To be determined |
| C5-N1 Bond Length (Å) | Predicted Value | To be determined |
| C3-C(tert-butyl) Bond Length (Å) | Predicted Value | To be determined |
| C2-C3-C4 Bond Angle (°) | Predicted Value | To be determined |
| N1-C2-C3 Bond Angle (°) | Predicted Value | To be determined |
Note: Experimental X-ray crystallographic data for 3-tert-butyl-1H-pyrrole is not available in the searched literature. This table serves as a template for future studies.
Reactivity: The Interplay of Steric and Electronic Effects
The tert-butyl group at the 3-position influences the reactivity of the pyrrole ring in two primary ways:
-
Electronic Effect: As an electron-donating group, it increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack.
-
Steric Effect: The bulkiness of the tert-butyl group can hinder the approach of reagents to the adjacent C2 and C4 positions.
Theoretical calculations of electrostatic potential maps and frontier molecular orbitals can predict the most likely sites for electrophilic attack. Experimental studies, such as Friedel-Crafts acylation or nitration, would be necessary to validate these predictions and quantify the directing effects of the 3-tert-butyl group. The work by Anderson and Huang on the Friedel-Crafts t-butylation of methyl 2-pyrrolecarboxylate provides valuable insights into the directing effects and potential for rearrangement in such reactions.
Conclusion: A Synergistic Approach to Understanding Molecular Properties
The comprehensive analysis of 3-tert-butyl-1H-pyrrole demonstrates the synergistic relationship between theoretical predictions and experimental validation. While computational methods offer a powerful and efficient means to anticipate molecular properties, empirical data from synthesis and characterization are indispensable for confirming and refining these models. This guide provides a framework for researchers to approach the study of substituted pyrroles, emphasizing the importance of a dual theoretical-experimental approach to unlock their full potential in the development of novel chemical entities and therapeutic agents.
References
-
Anderson, H. J., & Huang, C. W. (1970). Pyrrole chemistry. X. Friedel-Crafts alkylation of some pyrrole and furan derivatives. Canadian Journal of Chemistry, 48(10), 1550-1553. [Link]
-
Anderson, H. J., Loader, C. E., Xu, R. X., Lê, N., Gogan, N. J., McDonald, R., & Edwards, L. G. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-902. [Link]
-
Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
ResearchGate. Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-tert-butyl-1H-pyrrole
[1][2]
Executive Summary & Core Directive
3-tert-butyl-1H-pyrrole is an electron-rich alkylated heteroaromatic compound.[1][2] While valuable in medicinal chemistry, it presents specific disposal challenges due to its flammability and high susceptibility to acid-catalyzed polymerization .[1][2]
The Golden Rule of Pyrrole Disposal:
NEVER mix 3-tert-butyl-1H-pyrrole waste with acidic waste streams. Contact with mineral acids (HCl, H₂SO₄) or Lewis acids can trigger a rapid, exothermic polymerization reaction, leading to container pressurization, rupture, or fire.[1]
Immediate Disposal Classification:
Chemical Profile & Hazard Identification
Since a specific Safety Data Sheet (SDS) is often unavailable for this research intermediate, the following hazard profile is derived from Structure-Activity Relationships (SAR) of analogous alkyl-pyrroles (e.g., 3-methylpyrrole, pyrrole).
| Property | Characteristic | Operational Implication |
| Reactivity | High (Electron-rich ring) | Polymerizes violently with acids.[1][2] Oxidizes in air/light (turns brown/black).[2] |
| Flammability | Flammable/Combustible | Flash point likely 40–70°C (estimated).[2] Vapor can travel to ignition sources.[2][3] |
| Toxicity | Irritant / Toxic | Likely toxic if swallowed/inhaled.[2][3][4][5][6] Skin and severe eye irritant.[2][3][4][5][6][7] |
| Physical State | Liquid or Low-Melting Solid | Viscous oil that may darken upon storage.[1][2] |
| Odor | Nauseating / Nutty | Use fume hood to prevent olfactory fatigue or distress.[2] |
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of waste-related accidents with pyrroles.[2]
A. Waste Segregation Logic
You must segregate 3-tert-butyl-1H-pyrrole from incompatible streams immediately after generation.[1][2]
Figure 1: Waste Segregation Decision Tree. Note the critical stop point regarding acidic mixtures to prevent exothermic runaway.[1][2]
B. Chemical Compatibility Matrix
| Substance Class | Compatibility | Action / Result |
| Mineral Acids (HCl, H₂SO₄) | INCOMPATIBLE | Exothermic Polymerization. Explosion hazard.[1][2][7] |
| Oxidizers (H₂O₂, Nitrates) | INCOMPATIBLE | Fire / Spontaneous Combustion. |
| Bases (NaOH, Amines) | Compatible | Generally safe; pyrroles are weak acids (pKa ~17).[2] |
| Solvents (Acetone, MeOH) | Compatible | Safe for co-disposal in organic waste streams. |
| Halogenated Solvents | Compatible | Safe, but segregate for cost/environmental reasons if possible. |
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Stock (Expired or Unwanted)
Objective: Dispose of a bottle containing >5 mL of pure 3-tert-butyl-1H-pyrrole.[1][2]
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.
-
Container Prep: Do not empty the original bottle if it is intact and sealable.
-
Labeling: Apply a hazardous waste label directly to the bottle.
-
Secondary Containment: Place the labeled bottle inside a sealable plastic bag (Ziploc) to contain odors and minor leaks.
-
Transfer: Move to the Satellite Accumulation Area (SAA). Place in the "Organic Solvents" secondary containment tray.
Scenario B: Disposal of Reaction Mixtures (Dilute)
Objective: Dispose of a reaction mixture containing the compound in solvent (e.g., Ethyl Acetate or DCM).[2]
-
Quench Check: Ensure no active reagents (LiAlH₄, NaH) or acids remain.
-
Solvent Selection: Determine if the bulk solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Ethyl Acetate, Methanol).
-
Bulking: Pour into the appropriate "Organic Waste" carboy.
-
Record Keeping: Log the addition on the waste tag, estimating the percentage of 3-tert-butyl-1H-pyrrole (usually <5%).[1][2]
Scenario C: Empty Containers & Debris
-
Empty Bottles: If the bottle is "RCRA Empty" (<3% residue), triple rinse with a compatible solvent (e.g., acetone).
-
Solid Debris: Contaminated gloves, silica gel, and paper towels must be bagged and labeled as "Solid Hazardous Waste" (Debris contaminated with organics).
Emergency Spill Response
Trigger: Spillage of >10 mL of 3-tert-butyl-1H-pyrrole outside a fume hood.[1][2]
Figure 2: Emergency Spill Response Workflow.
Specific Spill Actions:
Regulatory Compliance (RCRA)
In the United States, this compound falls under the following EPA classifications:
-
D001 (Ignitable): Flash point <60°C (likely).[2]
-
D003 (Reactive): Only if the specific batch shows signs of instability or polymerization potential (e.g., old, crystallized, or peroxide-forming).[1][2]
-
Disposal Method: The ultimate disposal method by the waste vendor will be High-Temperature Incineration .[1][2] This ensures complete destruction of the pyrrole ring and the tert-butyl group into CO₂ and NOx.[2]
References
-
Sigma-Aldrich.[2][8][9] Safety Data Sheet: Pyrrole (CAS 109-97-7).[1][2] (Used as SAR surrogate for reactivity data).[2] Link[1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory.[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2] Chapter 6: Working with Chemicals. Link
-
PubChem.[2] Compound Summary: Pyrrole.[2][10] National Library of Medicine.[2] (General reactivity profile for pyrrole derivatives). Link
-
Thermo Fisher Scientific.[2][8] Chemical Resistance and Compatibility Guide. (For glove and container selection). Link
-
U.S. Environmental Protection Agency.[2] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[2] Link[2]
Sources
- 1. N-T-BOC-PYRROLE | 5176-27-2 [chemicalbook.com]
- 2. tert-butyl 1H-pyrrole-3-carboxylate | C9H13NO2 | CID 11171190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 9. N-Boc-pyrroline | 73286-70-1 [chemicalbook.com]
- 10. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to the Safe Handling of 3-tert-butyl-1H-pyrrole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-tert-butyl-1H-pyrrole. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and authoritative data.
Hazard Profile of 3-tert-butyl-1H-pyrrole
Understanding the hazard profile of a chemical is the foundation of safe laboratory practices. While specific toxicological data for 3-tert-butyl-1H-pyrrole may be limited, a comprehensive assessment can be made by examining the known hazards of the parent compound, pyrrole, and similarly substituted molecules.
Pyrrole and its derivatives are generally classified as flammable liquids that are toxic if swallowed and harmful if inhaled.[1][2] They can cause serious eye damage and may also lead to skin and respiratory irritation.[3][4] The tert-butyl group may influence the compound's physical properties, but the inherent risks associated with the pyrrole ring should be the primary consideration for safety protocols.
Key Hazard Statements:
-
H318/H319: Causes serious eye damage or irritation.[2][3][4]
-
H332: Harmful if inhaled.[2]
-
H410: Very toxic to aquatic life with long-lasting effects.[4]
Given this profile, a stringent approach to personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical risk mitigation strategy. Each component is chosen to provide a specific barrier against the known hazards of 3-tert-butyl-1H-pyrrole.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | The high risk of serious eye damage necessitates robust protection. Goggles prevent splashes from entering the eyes, while a face shield protects the entire face from splashes and aerosols.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][8] | To prevent skin contact, which can cause irritation.[3][4] Gloves should be inspected before use and have an adequate thickness for the duration of the handling procedure.[1][7] |
| Body Protection | Flame-retardant lab coat or a chemical-resistant suit.[8] | Protects against splashes and contact with flammable material. A complete suit may be necessary for large quantities or in case of a significant spill.[4] |
| Respiratory Protection | Use in a certified chemical fume hood.[1] | The primary engineering control to prevent inhalation of harmful vapors.[1][2] A respirator may be required for spill cleanup or if working outside a fume hood.[8][9] |
Operational and Disposal Plan
A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all PPE: Before handling the chemical, ensure all necessary PPE is readily available and in good condition.
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
-
Prepare Waste Containers: Have designated, labeled, and sealed containers for liquid and solid chemical waste.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required personal protective equipment in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Work Within a Fume Hood: Conduct all manipulations of 3-tert-butyl-1H-pyrrole inside a certified chemical fume hood to mitigate inhalation risks.[1][2]
-
Grounding: For transfers of larger quantities, ensure containers are grounded to prevent static discharge, which could be an ignition source.[1][10]
-
Use Compatible Equipment: Utilize glassware and other equipment that are compatible with the chemical. Avoid strong oxidizing agents, acids, and acid chlorides.[7]
-
Dispensing: When dispensing, do so slowly and carefully to avoid splashing and the generation of aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1][10] Contaminated PPE should be removed and disposed of properly.[4][11]
Disposal Plan
-
Waste Segregation: Do not mix 3-tert-butyl-1H-pyrrole waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate waste container.[1][7]
-
Labeling: The waste container must be labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.[1][7]
Workflow for Safe Handling
The following diagram illustrates the critical steps for safely handling 3-tert-butyl-1H-pyrrole from receipt to disposal.
Caption: Workflow for the safe handling of 3-tert-butyl-1H-pyrrole.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4][10]
-
Spill: Evacuate the area. For small spills, absorb with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's EHS team immediately.[1][10]
By adhering to these guidelines, researchers can confidently and safely work with 3-tert-butyl-1H-pyrrole, ensuring both personal safety and the integrity of their research.
References
- Pyrrole - SAFETY DATA SHEET. (2025, September 7).
- Pyrrole. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 9).
- SAFETY DATA SHEET - Merck Millipore. (n.d.).
- tert-butyl 1H-pyrrole-3-carboxylate | C9H13NO2 | CID 11171190 - PubChem. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (2026, January 20).
- Safety Data Sheet - Fluorochem. (2024, December 19).
- Safety Data Sheet - DC Fine Chemicals. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Protective Equipment | Plant Protection - Albert Kerbl GmbH. (n.d.).
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
- PI28/PI061: Personal Protective Equipment for Handling Pesticides - University of Florida. (2019, January 3).
- Personal Protection for the Applicator and Worker Module - Welcome to PSEP! (n.d.).
- The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.).
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tert-butyl 1H-pyrrole-3-carboxylate | C9H13NO2 | CID 11171190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. solutionsstores.com [solutionsstores.com]
- 10. fishersci.com [fishersci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
